Otub2-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H18N2O6S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-[(5E)-5-[1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C19H18N2O6S2/c22-13(23)8-2-1-5-9-20-18(27)16(29-19(20)28)15-11-6-3-4-7-12(11)21(17(15)26)10-14(24)25/h3-4,6-7H,1-2,5,8-10H2,(H,22,23)(H,24,25)/b16-15+ |
InChI Key |
VQTUGMPRAUNMNP-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)/C(=O)N2CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C(=O)N2CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Otub2-IN-1: A Technical Guide to PD-L1 Regulation
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Otub2-IN-1, a small molecule inhibitor of the deubiquitinase Otubain 2 (Otub2), and its subsequent effects on the programmed death-ligand 1 (PD-L1) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and immuno-oncology.
Core Mechanism: this compound Promotes PD-L1 Degradation by Inhibiting Otub2 Deubiquitinase Activity
The deubiquitinase Otub2 plays a critical role in immune evasion by stabilizing the PD-L1 protein on the surface of tumor cells. Mechanistically, Otub2 directly interacts with PD-L1 and removes ubiquitin chains, a process that shields PD-L1 from proteasomal degradation. This stabilization of PD-L1 leads to its increased expression on cancer cells, which in turn binds to the PD-1 receptor on cytotoxic T lymphocytes (CTLs), suppressing their anti-tumor activity and allowing cancer cells to evade immune surveillance.
This compound is a specific inhibitor of Otub2's deubiquitinase activity. By binding to Otub2, this compound prevents the removal of ubiquitin from PD-L1. This leads to an accumulation of ubiquitinated PD-L1, marking it for degradation by the proteasome. The resulting decrease in cell surface PD-L1 levels on tumor cells restores the cytotoxic function of T cells, thereby enhancing the anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with Otub2 and its effect on PD-L1 levels.
Table 1: Binding Affinity of this compound to Otub2
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | ~12 µM | Surface Plasmon Resonance (SPR) |
Table 2: Dose-Dependent Effect of this compound on PD-L1 Protein Levels in Tumor Cells
| Cell Line | This compound Concentration (µM) | Outcome | Reference |
| NCI-H358, SK-MES-1, NCI-H226 | 0 - 40 | Dose-dependent reduction in PD-L1 levels | |
| Melanoma and Colorectal Cancer Cells | Not specified | Dose-dependent reduction in PD-L1 levels |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular interactions and a typical experimental approach to studying the effects of this compound.
Caption: Otub2-mediated deubiquitination of PD-L1 and its inhibition by this compound.
Caption: Experimental workflow for investigating the effect of this compound on PD-L1.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Co-Immunoprecipitation (Co-IP) for Otub2-PD-L1 Interaction
This protocol is designed to demonstrate the physical interaction between Otub2 and PD-L1 in a cellular context.
Materials:
-
Cancer cell line expressing endogenous Otub2 and PD-L1 (e.g., NCI-H358)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
Anti-Otub2 antibody (for immunoprecipitation)
-
Anti-PD-L1 antibody (for western blot detection)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blot reagents
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add the anti-Otub2 antibody or normal IgG control to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-PD-L1 antibody to detect the co-immunoprecipitated PD-L1.
In Vitro Deubiquitination Assay
This assay assesses the ability of this compound to inhibit the deubiquitinase activity of Otub2 on ubiquitinated PD-L1.
Materials:
-
Recombinant purified Otub2 protein
-
In vitro ubiquitinated PD-L1 (can be generated using an in vitro ubiquitination kit)
-
This compound (at various concentrations)
-
Deubiquitination Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM DTT)
-
Ubiquitin-aldehyde (a general deubiquitinase inhibitor, as a positive control)
-
Anti-PD-L1 and anti-ubiquitin antibodies for western blot
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the in vitro ubiquitinated PD-L1, recombinant Otub2, and either this compound (at desired concentrations), DMSO (vehicle control), or ubiquitin-aldehyde in Deubiquitination Buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by SDS-PAGE and western blotting. Probe one membrane with an anti-PD-L1 antibody to visualize the total PD-L1 and another with an anti-ubiquitin antibody to detect the extent of ubiquitination. A decrease in the ubiquitinated PD-L1 signal in the presence of active Otub2 and its rescue in the presence of this compound indicates inhibitory activity.
Cell Surface PD-L1 Staining and Flow Cytometry
This protocol quantifies the levels of PD-L1 on the surface of cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-PD-L1 antibody (e.g., PE-conjugated)
-
Isotype control antibody with the same fluorochrome
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in FACS buffer and stain with a fixable viability dye to exclude dead cells from the analysis.
-
Wash the cells and then incubate with the fluorochrome-conjugated anti-PD-L1 antibody or the isotype control on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with FACS Buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS Buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on the live, single-cell population and determine the median fluorescence intensity (MFI) of PD-L1 staining for each treatment condition. A dose-dependent decrease in MFI indicates a reduction in cell surface PD-L1 expression.
Investigating the Function of Otub2-IN-1 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and mechanism of action of Otub2-IN-1, a specific inhibitor of the deubiquitinase OTUB2, in the context of cancer biology. This document summarizes key quantitative data, details relevant signaling pathways, and provides comprehensive experimental protocols for investigating the effects of this compound on cancer cells.
Introduction to OTUB2 in Cancer
Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2) is a cysteine protease that functions as a deubiquitinase (DUB), removing ubiquitin chains from substrate proteins and thereby rescuing them from proteasomal degradation. Elevated expression of OTUB2 has been observed in various malignancies, including non-small cell lung cancer, gastric cancer, and cervical cancer, where it is often associated with poor prognosis.[1] By stabilizing key proteins, OTUB2 plays a crucial role in promoting cancer cell proliferation, survival, metastasis, and immune evasion.
This compound: A Specific Inhibitor of OTUB2
This compound is a small molecule inhibitor that specifically targets the deubiquitinase activity of OTUB2. It serves as a critical tool for elucidating the function of OTUB2 in cancer and as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value/Effect | Cell Lines | Conditions |
| Binding Affinity (KD) | ~12 µM | - | Biochemical Assay |
| PD-L1 Protein Expression | Dose-dependent reduction | NCI-H358, SK-MES-1, NCI-H226 | 0-40 µM |
| Cell Viability | No significant inhibition | B16-F10 | Up to 10 µM for 4 days |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage & Administration | Key Findings |
| LL/2 lung carcinoma | 20 mg/kg, i.p. daily for 5 days | Reduced expression of YAP and phosphorylated p65 |
| B16-F10 melanoma | 20 mg/kg, i.p. daily for 5 days | Reduced expression of phosphorylated Akt |
| KLN205 squamous cell carcinoma | 20 mg/kg, i.p. daily for 5 days | Reduced expression of phosphorylated p65 |
Mechanism of Action and Signaling Pathways
OTUB2 exerts its oncogenic functions by deubiquitinating and stabilizing a range of substrate proteins involved in critical cancer-related signaling pathways. This compound, by inhibiting OTUB2, leads to the ubiquitination and subsequent degradation of these substrates.
Regulation of PD-L1 and Tumor Immunity
A primary mechanism by which this compound impacts cancer is through the regulation of Programmed Death-Ligand 1 (PD-L1). OTUB2 directly interacts with and deubiquitinates PD-L1, preventing its degradation and leading to its accumulation on the surface of tumor cells. This overexpression of PD-L1 facilitates immune evasion by binding to the PD-1 receptor on cytotoxic T lymphocytes (CTLs), thereby inhibiting their anti-tumor activity. This compound treatment leads to a reduction in PD-L1 levels, which in turn enhances the infiltration and activity of CTLs within the tumor microenvironment.
Involvement in Pro-Survival and Proliferation Pathways
OTUB2 has been shown to regulate several other key oncogenic pathways:
-
AKT/mTOR Pathway : In non-small cell lung cancer, OTUB2 stabilizes the splicing factor U2AF2, leading to the activation of the AKT/mTOR signaling cascade, which promotes cell growth and the Warburg effect.
-
NF-κB Pathway : OTUB2 can deubiquitinate and stabilize TRAF6, an E3 ubiquitin ligase that is a key activator of the NF-κB pathway. This leads to increased levels of phosphorylated p65, a subunit of NF-κB, promoting inflammation and cell survival.
-
YAP/TAZ Pathway : OTUB2 can also deubiquitinate and stabilize the transcriptional co-activators YAP and TAZ, key effectors of the Hippo pathway, which are involved in cell proliferation and organ size control.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the function of this compound in cancer cells.
Western Blot Analysis for Protein Expression
This protocol is for detecting changes in the expression levels of proteins such as PD-L1, phosphorylated Akt, and total Akt in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PD-L1, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. The next day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is designed to determine if OTUB2 directly interacts with a substrate protein (e.g., PD-L1) in cancer cells.
Materials:
-
Cancer cell lysates
-
Co-IP lysis buffer (a milder buffer than for Western blotting, e.g., without SDS)
-
Primary antibody against the "bait" protein (e.g., anti-OTUB2)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the bait protein (or control IgG) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-PD-L1).
Cell Viability Assay (MTT/CCK-8)
This assay measures the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Then, add solubilization solution and incubate overnight to dissolve the formazan crystals.
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) according to the planned schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Flow Cytometry for Surface PD-L1 Expression
This protocol is for quantifying the expression of PD-L1 on the surface of cancer cells.
Materials:
-
Cancer cells treated with this compound or vehicle
-
FACS buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-PD-L1 antibody
-
Fluorochrome-conjugated isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the treated cells and wash them with ice-cold FACS buffer.
-
Staining: Resuspend the cells in FACS buffer and add the anti-PD-L1 antibody or isotype control. Incubate on ice in the dark for 30 minutes.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of PD-L1 expression. Compare the MFI of this compound-treated cells to that of vehicle-treated cells.
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted roles of OTUB2 in cancer. Its ability to induce the degradation of key oncoproteins, particularly PD-L1, highlights the potential of targeting OTUB2 as a novel therapeutic strategy. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the function of this compound and its therapeutic implications in various cancer models.
References
The Discovery and Initial Characterization of Otub2-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial characterization of Otub2-IN-1, a specific inhibitor of the deubiquitinase Otubain-2 (OTUB2). The information presented is collated from the primary scientific literature and is intended to serve as a comprehensive resource for researchers in oncology, immunology, and drug discovery.
Core Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound, focusing on its biochemical and cellular activities.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Lines/System | Notes |
| Binding Affinity (KD) | ~12 µM | Surface Plasmon Resonance (SPR) | Direct binding affinity to purified OTUB2 protein.[1][2] |
| In Vitro Deubiquitination Assay | Dose-dependent inhibition | Cell-free assay | Inhibits OTUB2's ability to cleave ubiquitin chains from a substrate.[2] |
| PD-L1 Protein Expression | Dose-dependent reduction | NCI-H358, SK-MES-1, NCI-H226 | Treatment with this compound (0-40 µM) leads to a decrease in PD-L1 protein levels in various tumor cell lines.[1] |
| OTUB2 Protein Stability | No effect | NCI-H358, SK-MES-1, NCI-H226 | This compound does not alter the stability of the OTUB2 protein itself.[1] |
| OTUB2-PD-L1 Interaction | No interference | Co-Immunoprecipitation | This compound (0-50 µM; 1 h) does not prevent the physical interaction between OTUB2 and PD-L1.[1] |
| Tumor Cell Viability | No significant inhibition | B16-F10 | At a concentration of 10 µM for up to 4 days, this compound does not directly inhibit the viability of B16-F10 tumor cells.[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Outcomes |
| B16-F10 Melanoma Mouse Model | 20 mg/kg, i.p., daily for five days | - Enhanced immune recognition and response against tumor cells.[1]- Reduced expression of PD-L1 on tumor cells.[1]- Reduced phosphorylated Akt expression.[1] |
| LL/2 Lewis Lung Carcinoma Mouse Model | 20 mg/kg, i.p., daily for five days | - Reduced expression of YAP and phosphorylated p65.[1] |
| KLN205 Murine Lung Squamous Cell Carcinoma Model | 20 mg/kg, i.p., daily for five days | - Reduced phosphorylated p65 expression.[1] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of OTUB2 in cancer immune evasion and the general experimental workflows for characterizing this compound.
Caption: OTUB2-mediated PD-L1 stabilization and immune evasion pathway.
Caption: General experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound, based on the primary publication "Pharmaceutical targeting of OTUB2 sensitizes tumors to cytotoxic T cells via degradation of PD-L1" and general laboratory practices.
In Vitro Deubiquitination Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of OTUB2.
Materials:
-
Recombinant human OTUB2 protein
-
Ubiquitinated substrate (e.g., K48-linked polyubiquitinated PD-L1)
-
This compound
-
Deubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Anti-ubiquitin (K48-specific) and anti-PD-L1 antibodies
Procedure:
-
Prepare a reaction mixture containing the ubiquitinated PD-L1 substrate in deubiquitination buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 30 minutes at 30°C.
-
Initiate the deubiquitination reaction by adding recombinant OTUB2 protein to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using anti-ubiquitin (K48-specific) and anti-PD-L1 antibodies to visualize the extent of deubiquitination.
Co-Immunoprecipitation (Co-IP) of OTUB2 and PD-L1
Objective: To assess whether this compound disrupts the interaction between OTUB2 and PD-L1 in a cellular context.
Materials:
-
Tumor cells endogenously or exogenously expressing OTUB2 and PD-L1
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-OTUB2 or anti-PD-L1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blot reagents
-
Anti-OTUB2 and anti-PD-L1 antibodies for detection
Procedure:
-
Culture tumor cells to ~80-90% confluency.
-
Treat the cells with this compound (e.g., 50 µM) or DMSO for 1 hour.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-OTUB2) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluates and add SDS-PAGE loading buffer.
-
Analyze the immunoprecipitated proteins by Western blotting with antibodies against OTUB2 and PD-L1.
Cellular Thermal Shift Assay (CETSA) - General Protocol
Objective: To confirm target engagement of this compound with OTUB2 in a cellular environment by measuring changes in the thermal stability of OTUB2.
Materials:
-
Intact cells expressing OTUB2
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Anti-OTUB2 antibody
Procedure:
-
Treat cells with this compound or vehicle control for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble OTUB2 at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a mouse model of cancer.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., B16-F10, LL/2)
-
This compound
-
Vehicle control (e.g., corn oil)
-
Calipers for tumor measurement
-
Reagents for tissue processing and analysis (e.g., formalin, antibodies for immunohistochemistry)
Procedure:
-
Implant tumor cells subcutaneously into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified duration (e.g., five days).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissues can be processed for pharmacodynamic biomarker analysis, such as Western blotting or immunohistochemistry for PD-L1, YAP, and phosphorylated Akt and p65.
-
Tumors can also be dissociated to analyze the infiltration of immune cells, such as cytotoxic T lymphocytes, by flow cytometry.
This guide provides a foundational understanding of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific experimental needs.
References
Otub2-IN-1: A Technical Guide to its Impact on Cytotoxic T Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of cancer immunotherapy, the modulation of immune checkpoint pathways has emerged as a cornerstone of treatment. Programmed death-ligand 1 (PD-L1), expressed on the surface of tumor cells, interacts with the PD-1 receptor on cytotoxic T lymphocytes (CTLs), leading to T-cell exhaustion and immune evasion. The deubiquitinase OTUB2 has been identified as a key regulator of PD-L1 stability, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of Otub2-IN-1, a specific inhibitor of OTUB2, and its profound impact on the function of cytotoxic T lymphocytes in the tumor microenvironment.
Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response
This compound is a potent and specific small molecule inhibitor of the deubiquitinase OTUB2.[1][2] Its mechanism of action centers on the post-translational regulation of PD-L1. In cancer cells, OTUB2 directly interacts with PD-L1, removing ubiquitin chains and thereby preventing its proteasomal degradation.[3][4] This stabilization of PD-L1 on the tumor cell surface facilitates the suppression of CTL activity.
This compound disrupts this process by inhibiting the catalytic activity of OTUB2.[3] This leads to an accumulation of ubiquitinated PD-L1, targeting it for degradation and consequently reducing its surface expression on tumor cells.[1][3] The downregulation of PD-L1 abrogates the inhibitory signal delivered to CTLs, leading to their enhanced activation, proliferation, and cytotoxic function within the tumor microenvironment.[1][3] This ultimately sensitizes tumor cells to CTL-mediated killing.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines Tested | Reference |
| Binding Affinity (KD) for OTUB2 | ~12 µM | - | [2] |
| Effective Concentration for PD-L1 Reduction | 0-40 µM (dose-dependent) | NCI-H358, SK-MES-1, NCI-H226 | [2] |
| Concentration for Inhibition of Tumor Cell Viability | 10 µM (up to 4 days) - No significant effect | B16-F10 | [2] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Tumor Model | Reference |
| Dosage | 20 mg/kg | C57BL/6 mice | B16-F10, LL/2, KLN205 | [2] |
| Administration Route | Intraperitoneal (i.p.) | C57BL/6 mice | B16-F10, LL/2, KLN205 | [2] |
| Dosing Schedule | Daily for five days | C57BL/6 mice | B16-F10, LL/2, KLN205 | [2] |
Signaling Pathway
Caption: this compound inhibits OTUB2, leading to PD-L1 degradation and enhanced CTL activation.
Experimental Protocols
Assessment of PD-L1 Expression on Tumor Cells by Flow Cytometry
This protocol details the procedure for quantifying cell surface PD-L1 levels on tumor cells following treatment with this compound.
Materials:
-
Tumor cell line of interest (e.g., NCI-H358, SK-MES-1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-PD-L1 antibody (e.g., PE-conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Seed tumor cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) or DMSO vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in FACS buffer.
-
Aliquot approximately 1x106 cells per tube.
-
Add the anti-PD-L1 antibody or isotype control to the respective tubes and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the live cell population and quantifying the median fluorescence intensity (MFI) of PD-L1 expression.
Caption: Workflow for measuring PD-L1 expression by flow cytometry.
In Vitro Cytotoxic T Lymphocyte (CTL) Killing Assay
This flow cytometry-based assay assesses the ability of CTLs to kill tumor cells pre-treated with this compound.
Materials:
-
Tumor cells (target cells)
-
Activated CD8+ T cells (effector cells)
-
This compound
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Label the target tumor cells with a high concentration of CFSE (CFSEhigh).
-
Treat the CFSEhigh target cells with this compound or vehicle control for 24 hours.
-
Co-culture the treated target cells with activated CD8+ T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well U-bottom plate for 4-6 hours.
-
As a control, incubate target cells alone (no CTLs).
-
After co-culture, add 7-AAD or PI to each well to stain for dead cells.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the CFSEhigh population (target cells) and quantifying the percentage of 7-AAD or PI positive cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% dead target cells with CTLs - % dead target cells without CTLs) / (100 - % dead target cells without CTLs)] * 100
Caption: Workflow for the in vitro CTL killing assay.
Assessment of CTL Infiltration in Tumors by Immunohistochemistry (IHC)
This protocol describes the staining and analysis of CD8+ T cell infiltration in tumor tissue sections from in vivo studies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidases)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against CD8
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded ethanol series.
-
Perform heat-induced antigen retrieval in the appropriate buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate, resulting in a brown precipitate at the site of CD8 expression.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with coverslips.
-
Image the slides and quantify the number of CD8+ T cells per unit area in multiple fields of view.
References
The Foundational Role of OTUB2 in Tumorigenesis: A Technical Guide
Affiliation: Google Research
Abstract
Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2), a deubiquitinating enzyme (DUB) of the OTU family, has emerged as a critical regulator in the landscape of cancer biology. Initially characterized for its role in cleaving ubiquitin chains, foundational research has now illuminated its multifaceted involvement in tumorigenesis across a spectrum of malignancies. This technical guide provides an in-depth exploration of the core mechanisms by which OTUB2 contributes to cancer development and progression. We synthesize findings from seminal studies to delineate its role in key oncogenic signaling pathways, detail its interactions with various substrates, and present quantitative data on its expression and functional consequences in cancer. Furthermore, this guide offers detailed experimental protocols for investigating OTUB2's function and provides visual representations of its signaling networks and experimental workflows to support researchers, scientists, and drug development professionals in this burgeoning field.
Introduction
Ubiquitination is a reversible post-translational modification that governs the fate and function of a vast array of cellular proteins. The dynamic balance between ubiquitination by E3 ligases and deubiquitination by DUBs is crucial for cellular homeostasis. Dysregulation of this equilibrium is a hallmark of numerous diseases, including cancer.[1] OTUB2, a cysteine protease, functions as a DUB, removing ubiquitin moieties from substrate proteins and thereby rescuing them from proteasomal degradation or altering their activity and localization.[1][2]
Accumulating evidence has implicated OTUB2 as a significant player in oncology. Its expression is frequently dysregulated in various cancers, and it has been shown to modulate key cellular processes that are central to cancer progression, including cell proliferation, survival, migration, invasion, and metabolic reprogramming.[3][4][5] This guide will provide a comprehensive technical overview of the foundational research that has established OTUB2 as a key factor in tumorigenesis and a potential therapeutic target.
OTUB2 Expression and Clinical Significance in Cancer
Elevated expression of OTUB2 has been documented in a multitude of human cancers and is often correlated with poor patient prognosis.[1][5][6][7][8] Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), alongside immunohistochemical studies of patient cohorts, has consistently demonstrated the upregulation of OTUB2 in tumor tissues compared to their normal counterparts.
Quantitative Analysis of OTUB2 Expression in Human Cancers
The following table summarizes the observed expression patterns of OTUB2 across various cancer types as reported in the literature.
| Cancer Type | Expression Change in Tumor vs. Normal Tissue | Correlation with Clinicopathological Parameters | Prognostic Significance | Reference(s) |
| Cervical Cancer | Significantly upregulated at both mRNA and protein levels. | Associated with advanced tumor stage. | High expression correlates with poor overall survival. | [1] |
| Colorectal Cancer | Significantly upregulated at the mRNA level in COAD and READ datasets. | Higher expression in more advanced clinical stages. | High expression is a poor prognostic indicator. | [7][9] |
| Gastric Cancer | Upregulated in GC samples (n=140). | Correlated with TNM stage, tumor differentiation, distal metastasis, and lymphatic metastasis. | High expression is associated with poorer overall, first progression, and post-progression survival. | [6] |
| Liver Cancer | Significantly upregulated in tumor tissues and cell lines. | --- | Elevated OTUB2 indicates a negative index for overall survival. | [8][10] |
| Triple-Negative Breast Cancer (TNBC) | Significantly upregulated in TNBC tissues compared with normal tissues. | --- | Correlated with poor prognosis. | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | Significantly upregulated in primary NSCLC tissues. | Associated with metastasis, advanced tumor stages, and recurrence. | Associated with poor survival. | [3] |
| Ovarian Cancer | Low expression is observed and correlated with promoter methylation. | Low expression is associated with ovarian cancer recurrence upon platinum treatment. | Low expression is associated with poor overall and progression-free survival. | [11] |
Molecular Mechanisms of OTUB2 in Tumorigenesis
OTUB2 exerts its pro-tumorigenic functions primarily through its deubiquitinase activity, stabilizing and activating oncoproteins or inhibiting tumor suppressors. It predominantly cleaves K48-linked polyubiquitin chains, thereby preventing proteasomal degradation of its substrates.[12] However, it has also been shown to cleave K11 and K63 linkages, suggesting a broader regulatory role.[12]
Key Signaling Pathways Modulated by OTUB2
OTUB2 is a critical node in several major signaling pathways that are frequently dysregulated in cancer.
In non-small cell lung cancer (NSCLC), OTUB2 promotes tumorigenesis by stabilizing the U2 small nuclear RNA auxiliary factor 2 (U2AF2).[3] This stabilization leads to the activation of the Akt/mTOR pathway, a central regulator of cell growth, proliferation, and metabolism.[3] The activated Akt/mTOR pathway subsequently enhances the Warburg effect, a metabolic hallmark of cancer.[3] In triple-negative breast cancer, OTUB2-mediated deubiquitination of TRAF6 also leads to the activation of the Akt pathway.[13]
In liver cancer and papillary thyroid carcinoma, OTUB2 has been shown to activate the NF-κB pathway.[8] It directly deubiquitinates and stabilizes TRAF6, a key upstream activator of the NF-κB cascade.[2][13] This leads to increased phosphorylation of p65, a subunit of the NF-κB complex, and subsequent nuclear translocation and activation of NF-κB target genes, which promote cell proliferation and survival.[2]
In colorectal cancer, OTUB2 directly interacts with and stabilizes β-catenin, the central effector of the Wnt signaling pathway.[11] By removing polyubiquitin chains from β-catenin, OTUB2 prevents its degradation by the destruction complex, leading to its accumulation and nuclear translocation.[11] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes like CCND1 (Cyclin D1) and MYC, which are critical for cell proliferation.[11]
References
- 1. The deubiquitinase OTUB2 promotes cervical cancer growth through stabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and selectivity of OTUB-1 and OTUB-2 deubiquitinylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Human Otubain2-Ubiquitin Structure Provides Insights into the Cleavage Specificity of Poly-Ubiquitin-Linkages | Semantic Scholar [semanticscholar.org]
- 4. The Human Otubain2-Ubiquitin Structure Provides Insights into the Cleavage Specificity of Poly-Ubiquitin-Linkages | PLOS One [journals.plos.org]
- 5. OTUB2 promotes proliferation and metastasis of triple-negative breast cancer by deubiquitinating TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OTUB2 Facilitates Tumorigenesis of Gastric Cancer Through Promoting KDM1A-Mediated Stem Cell-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of OTUB2 suppresses colorectal cancer cell growth by regulating β-Catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Knockdown of otubain 2 inhibits liver cancer cell growth by suppressing NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Human Otubain2-Ubiquitin Structure Provides Insights into the Cleavage Specificity of Poly-Ubiquitin-Linkages - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Therapeutic Potential of Otub2-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otubain-2 (OTUB2), a deubiquitinase (DUB) belonging to the ovarian tumor (OTU) superfamily, has emerged as a compelling target in oncology.[1] Overexpressed in various human malignancies, OTUB2 plays a pivotal role in tumor progression and immune evasion.[2][3] This technical guide provides an in-depth overview of the preliminary preclinical evidence for Otub2-IN-1, a specific inhibitor of OTUB2. This compound has demonstrated potential in sensitizing tumors to cytotoxic T cells by promoting the degradation of Programmed Death-Ligand 1 (PD-L1). This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways modulated by OTUB2 inhibition.
Mechanism of Action
This compound is a specific inhibitor of the deubiquitinase activity of OTUB2.[4] Its primary mechanism of action involves the inhibition of OTUB2's ability to remove ubiquitin chains from its substrate proteins, leading to their degradation. A key substrate of OTUB2 in the context of cancer immunology is PD-L1. By preventing the deubiquitination of PD-L1, this compound promotes its degradation, thereby reducing its expression on the surface of tumor cells. This reduction in PD-L1 levels enhances the susceptibility of tumor cells to T-cell-mediated cytotoxicity.[5] It is important to note that this compound inhibits the catalytic activity of OTUB2 without disrupting the physical interaction between OTUB2 and PD-L1.
Quantitative Data
The following tables summarize the key quantitative data available for this compound from preliminary studies.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | ~12 µM | Surface Plasmon Resonance (SPR) | [4] |
| Cell Line | Assay Type | Concentration Range | Effect | Reference |
| NCI-H358, SK-MES-1, NCI-H226 | Western Blot | 0-40 µM | Dose-dependent reduction of PD-L1 levels | [4] |
| B16-F10 | Cell Viability (CCK-8) | 10 µM (up to 4 days) | No significant inhibition of cell viability | [4] |
| Animal Model | Dosing Regimen | Effects | Reference |
| Mice with LL/2 tumors | 20 mg/kg, i.p., daily for five days | Reduced expression of YAP and phosphorylated p65 | [4] |
| Mice with B16-F10 tumors | 20 mg/kg, i.p., daily for five days | Reduced phosphorylated Akt expression | [4] |
| Mice with KLN205 tumors | 20 mg/kg, i.p., daily for five days | Reduced phosphorylated p65 expression | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Viability Assay (CCK-8)
This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., B16-F10)
-
Complete culture medium
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., up to 4 days).[4]
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for PD-L1
This protocol details the detection of PD-L1 protein levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., NCI-H358, SK-MES-1, NCI-H226)
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-PD-L1 (e.g., Abcam, ab213480, 1:500 dilution)[7]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells and treat with various concentrations of this compound (e.g., 0-40 µM) for a specified time.[4]
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
In Vivo Subcutaneous Xenograft Mouse Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., LL/2, B16-F10, KLN205)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable buffer (e.g., PBS), optionally mixed with Matrigel, to a final concentration for injection.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[8]
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally, daily for five days) or vehicle control to the respective groups.[4]
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by OTUB2 and the experimental workflow for evaluating this compound.
Conclusion
The preliminary data on this compound highlight its potential as a novel immunotherapeutic agent. By specifically inhibiting the deubiquitinase activity of OTUB2, this compound leads to the degradation of PD-L1, thereby offering a new strategy to overcome tumor immune evasion. The modulation of key oncogenic signaling pathways, including AKT/mTOR, NF-κB, and Hippo-YAP/TAZ, further underscores the therapeutic potential of targeting OTUB2. Further in-depth studies are warranted to fully elucidate the efficacy, safety profile, and combination potential of this compound in various cancer models. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the investigation of this promising new therapeutic target.
References
- 1. Activation and selectivity of OTUB-1 and OTUB-2 deubiquitinylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of otubain 2 inhibits liver cancer cell growth by suppressing NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. OTUB2 Promotes Proliferation and Migration of Hepatocellular Carcinoma Cells by PJA1 Deubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical targeting of OTUB2 sensitizes tumors to cytotoxic T cells via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
The Effect of Otub2-IN-1 on YAP and Phosphorylated p65 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otubain-2 (OTUB2), a member of the ovarian tumor (OTU) family of deubiquitinases, has emerged as a significant regulator in various cellular processes, including signal transduction and protein stability. Its enzymatic activity, which involves the removal of ubiquitin chains from substrate proteins, prevents their proteasomal degradation. Elevated OTUB2 expression is implicated in the progression of several cancers, making it an attractive therapeutic target. Otub2-IN-1 is a specific inhibitor of OTUB2 that has been instrumental in elucidating the functional roles of this enzyme. This document provides an in-depth technical overview of the effects of this compound, with a particular focus on two critical oncogenic signaling pathways: Hippo-YAP and NF-κB, represented by the expression of Yes-associated protein (YAP) and phosphorylated p65, respectively.
Core Signaling Pathways and the Role of this compound
The Hippo-YAP Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of many cancers. The transcriptional co-activator Yes-associated protein (YAP) is the primary downstream effector of this pathway. In its active state, YAP translocates to the nucleus, where it promotes the expression of genes involved in cell proliferation and survival.
OTUB2 plays a crucial role in maintaining the stability of YAP.[1][2][3][4] By removing K48-linked polyubiquitin chains from YAP, OTUB2 protects it from degradation.[4][5][6] This deubiquitination leads to an accumulation of YAP protein, promoting its oncogenic functions.[1][2][3]
This compound, by inhibiting the deubiquitinase activity of OTUB2, disrupts this stabilization process. This leads to increased ubiquitination and subsequent proteasomal degradation of YAP, thereby reducing its overall protein expression. In vivo studies have confirmed that administration of this compound reduces the expression of YAP.[7]
The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade that governs inflammatory responses, immunity, and cell survival. The p65 subunit (also known as RelA) is a key component of the canonical NF-κB pathway. Phosphorylation of p65 at serine 536 is a critical step for its activation, nuclear translocation, and subsequent transcriptional activity.
Research has demonstrated that OTUB2 is a positive regulator of the NF-κB pathway.[5][8] It can deubiquitinate and stabilize key upstream activators like TRAF6, leading to enhanced downstream signaling and increased levels of phosphorylated p65 (p-p65).[5][6][9] Knockdown of OTUB2 has been shown to suppress the levels of p-p65 in cancer cells.[5][8][10]
The inhibitory action of this compound on OTUB2 consequently dampens NF-κB signaling. This results in a decrease in the phosphorylation of p65. Animal studies have validated this effect, showing that treatment with this compound reduces the expression of phosphorylated p65 in tumor tissues.[7]
Quantitative Data Summary
The following tables summarize the observed effects of this compound and OTUB2 modulation on YAP and phosphorylated p65 expression from published studies.
Table 1: In Vivo Effects of this compound
| Compound | Dosage & Administration | Animal Model | Target Tissue | Effect on YAP Expression | Effect on Phosphorylated p65 Expression | Reference |
|---|---|---|---|---|---|---|
| This compound | 20 mg/kg; i.p.; daily for five days | Mice with LL/2 cell implants | Tumor | Reduced | Reduced | [7] |
| this compound | 20 mg/kg; i.p.; daily for five days | Mice with KLN205 cell implants | Tumor | Not Reported | Reduced |[7] |
Table 2: Effects of OTUB2 Modulation in Cellular Models
| Modulation Method | Cell Line(s) | Effect on YAP/TAZ Expression | Effect on Phosphorylated p65 Expression | Reference |
|---|---|---|---|---|
| OTUB2 Knockdown | KYSE150 (ESCC) | Decreased protein levels of YAP1, TAZ | Not Reported | [1][11] |
| OTUB2 Knockout | Liver Cancer Cells | Not Reported | Suppressed p-p65 levels | [5] |
| OTUB2 Silencing | Hepatocellular Carcinoma Cells | Not Reported | Suppressed activation of NF-κB p65 | [10] |
| OTUB2 Knockdown | Liver Cancer Cells | Not Reported | Markedly inhibited phosphorylation of NF-κB p65 |[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are generalized protocols for key experiments.
Western Blot Analysis for YAP and Phosphorylated p65
This protocol is used to detect and quantify changes in the protein levels of YAP and p-p65 following treatment with this compound.
a. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or DMSO (vehicle control) for the specified duration.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.
c. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel (polyacrylamide gel electrophoresis).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against YAP, phosphorylated p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP (horseradish peroxidase)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Immunoprecipitation (IP) for Ubiquitination Analysis
This protocol is used to assess the ubiquitination status of YAP after inhibiting OTUB2.
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse cells using a denaturing lysis buffer to disrupt protein-protein interactions.[12]
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-YAP antibody or an anti-ubiquitin antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS sample buffer.
-
Analyze the eluates by Western blotting using antibodies against ubiquitin (if YAP was immunoprecipitated) or YAP (if ubiquitin was immunoprecipitated) to detect changes in YAP ubiquitination.
Cell Viability Assay
This assay determines the cytotoxic effects of this compound on tumor cells.
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
Add CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Of note, one study found that this compound did not show significant inhibitory effects on the viability of B16-F10 tumor cells, suggesting its mechanism may be more related to modulating signaling pathways than direct cytotoxicity.[7]
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
References
- 1. OTUB2 Regulates YAP1/TAZ to Promotes the Progression of Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OTUB2 Promotes Cancer Metastasis via Hippo-Independent Activation of YAP and TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OTUB2 contributes to vascular calcification in chronic kidney disease via the YAP-mediated transcription of PFKFB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Knockdown of otubain 2 inhibits liver cancer cell growth by suppressing NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OTUB2 Promotes Proliferation and Migration of Hepatocellular Carcinoma Cells by PJA1 Deubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OTUB2 Regulates YAP1/TAZ to Promotes the Progression of Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
Methodological & Application
Application Notes and Protocols for Otub2-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and dosing of Otub2-IN-1 in mouse models, particularly for studies in oncology and immunology. The protocols are based on currently available preclinical data.
Introduction
This compound is a specific inhibitor of Otubain 2 (OTUB2), a deubiquitinase (DUB) that plays a crucial role in regulating protein stability. A key substrate of OTUB2 is Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. By inhibiting OTUB2, this compound promotes the degradation of PD-L1 on tumor cells, thereby enhancing anti-tumor immunity.[1][2][3] This mechanism makes this compound a promising candidate for cancer immunotherapy research.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo use of this compound in mouse models.
Table 1: In Vivo Dosing and Administration
| Parameter | Value | Mouse Model(s) | Source(s) |
| Dose | 20 mg/kg | C57BL/6 mice with B16-F10, LL/2, or KLN205 tumor xenografts | [1] |
| Administration Route | Intraperitoneal (i.p.) | C57BL/6 mice | [1] |
| Dosing Frequency | Daily | C57BL/6 mice | [1] |
| Treatment Duration | 5 days | C57BL/6 mice | [1][3] |
Table 2: Vehicle Formulations for In Vivo Administration
| Formulation Type | Composition | Administration Route | Source(s) |
| Clear Solution | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Intraperitoneal Injection | [2] |
| Suspension | 10% DMSO in Corn oil | Intraperitoneal or Oral | [1][2] |
| Homogeneous Suspension | Carboxymethylcellulose sodium (CMC-Na) based | Oral | [2] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of this compound in tumor cells.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection (Clear Solution)
This protocol is for preparing a 1 mg/mL clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of DMSO.
-
In a sterile microcentrifuge tube, add the components in the following order for a final volume of 1 mL:
-
50 µL of the 20 mg/mL this compound stock solution in DMSO (final DMSO concentration: 5%).
-
400 µL of PEG300.
-
50 µL of Tween 80.
-
500 µL of sterile ddH₂O.
-
-
Vortex the solution thoroughly after the addition of each component to ensure complete mixing.
-
The final concentration of this compound will be 1 mg/mL.
-
It is recommended to prepare this formulation fresh before each use.
Protocol 2: Preparation of this compound Formulation for Intraperitoneal Injection (Corn Oil Suspension)
This protocol is for preparing a 2 mg/mL suspension of this compound in corn oil.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 20 mg/mL this compound stock solution.
-
Add 900 µL of corn oil to the tube.
-
Vortex the mixture vigorously to create a uniform suspension.
-
The final concentration of this compound will be 2 mg/mL.
-
This suspension should be prepared fresh daily and vortexed immediately before administration to ensure homogeneity.
Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Mouse tumor cell line (e.g., B16-F10 melanoma, LL/2 lung carcinoma)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound formulation (from Protocol 1 or 2)
-
Vehicle control (corresponding to the chosen formulation)
Experimental Workflow Diagram:
Procedure:
-
Tumor Cell Implantation:
-
Culture the chosen tumor cell line under standard conditions.
-
On the day of implantation, harvest the cells and perform a cell count using a hemocytometer and trypan blue to ensure viability.
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 3 x 10⁵ cells for B16-F10 or 5 x 10⁵ cells for LL/2 in 100 µL).[3]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow for a specified period, typically around 6 days, or until they reach a palpable size.[3]
-
Measure the initial tumor volume using calipers (Volume = (Length x Width²)/2).
-
Randomize the mice into treatment and vehicle control groups with comparable average tumor volumes.
-
-
Treatment Administration:
-
Monitoring:
-
Monitor the tumor volume by measuring with calipers every 2-3 days.
-
Observe the mice daily for any signs of toxicity or adverse effects (e.g., weight loss, changes in behavior). One study reported no obvious toxicity at a 20 mg/kg dose.[3]
-
-
Endpoint Analysis:
-
At the end of the study (e.g., based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for PD-L1 expression and immune cell infiltration (e.g., CD8+ T cells), or Western blotting.
-
Important Considerations
-
Pharmacokinetics and Toxicology: Detailed pharmacokinetic and comprehensive toxicology data for this compound in mice are not yet publicly available. Researchers should be mindful of this and include appropriate monitoring in their study designs.
-
Formulation Stability: The provided formulations are recommended to be prepared fresh daily to ensure stability and efficacy.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols are intended to serve as a starting point for in vivo studies with this compound. Optimization of dosing, administration, and experimental design may be necessary depending on the specific research question and mouse model used.
References
Proper solubilization and preparation of Otub2-IN-1 for experiments
Proper Solubilization and Preparation for Experimental Use
These application notes provide detailed protocols for the solubilization and preparation of Otub2-IN-1, a specific inhibitor of the deubiquitinase Otubain 2 (OTUB2), for use in various experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Physicochemical Properties and Solubility
This compound is a small molecule inhibitor with a molecular weight of approximately 434.92 g/mol . Its primary mechanism of action involves the specific inhibition of OTUB2, which leads to a decrease in PD-L1 protein expression in tumor cells. This, in turn, enhances the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, thereby suppressing tumor growth.[1][2]
Table 1: Solubility and Storage of this compound
| Property | Data | Source(s) |
| Solubility | ||
| In Vitro | - DMSO: Soluble up to 100 mg/mL. It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[1] For some preparations, solubility is noted as 50 mg/mL, and the use of ultrasound may be necessary.[2] - Water: Insoluble[1] - Ethanol: Insoluble[1] | [1][2] |
| In Vivo | - Oral Administration (Homogeneous suspension): ≥5 mg/mL in a solution of carboxymethyl cellulose sodium (CMC-Na).[1] - Injection (Clear solution): 1.45 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] - Corn Oil Suspension: A working solution can be prepared by adding a DMSO stock solution to corn oil.[1] | [1] |
| Storage | ||
| Powder | 3 years at -20°C. | [1] |
| Stock Solution (in DMSO) | - 1 year at -80°C. - 1 month at -20°C. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] | [1] |
| In Vivo Formulations | Should be prepared fresh and used immediately for optimal results.[1][2] | [1][2] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mg/mL, or 100 mg/mL).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution to the final desired working concentration using the appropriate cell culture medium.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mix the working solution gently by pipetting or inverting the tube.
-
Add the working solution to the cells as per the experimental design. For example, this compound has been used at concentrations ranging from 0-40 µM in cell lines such as NCI-H358, SK-MES-1, and NCI-H226 to assess its effect on PD-L1 levels.[2]
Preparation of Formulations for In Vivo Experiments
2.3.1. Oral Administration (Homogeneous Suspension)
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
-
Sterile tubes
-
Homogenizer or sonicator
Protocol:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).[1]
-
Mix thoroughly using a homogenizer or sonicator until a uniform suspension is obtained.[1]
-
This formulation should be prepared fresh daily before administration.
2.3.2. Intraperitoneal Injection (Clear Solution)
Materials:
-
This compound DMSO stock solution (e.g., 29 mg/mL)[1]
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile double-distilled water (ddH2O)
-
Sterile tubes
Protocol (for a 1 mL working solution): [1]
-
Prepare a clear stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 29 mg/mL this compound DMSO stock solution to the PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL and mix thoroughly.
-
The final solution should be clear and administered immediately after preparation.[1] A reported dosing for in vivo studies is 20 mg/kg via intraperitoneal injection daily for five days.[2]
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound. By inhibiting OTUB2, the inhibitor prevents the deubiquitination of PD-L1, leading to its degradation. This reduces the levels of PD-L1 on tumor cells, thereby enhancing the anti-tumor activity of cytotoxic T lymphocytes (CTLs). OTUB2 inhibition has also been shown to suppress Hippo, AKT/mTOR, and NF-κB signaling pathways.[1][3]
Caption: this compound inhibits OTUB2, leading to PD-L1 degradation and enhanced anti-tumor immunity.
Experimental Workflow for this compound Preparation
The following diagram outlines the general workflow for preparing this compound for in vitro and in vivo experiments.
References
Application of Otub2-IN-1 in Non-Small Cell Lung Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Otubain 2 (OTUB2), a deubiquitinating enzyme, has emerged as a significant contributor to the pathogenesis of non-small cell lung cancer (NSCLC).[1][2][3] Upregulated in NSCLC tissues, high OTUB2 expression is correlated with tumor metastasis, advanced tumor stages, and poor patient survival.[1] OTUB2 promotes tumorigenesis by stabilizing key proteins such as U2AF2 and the immune checkpoint ligand PD-L1, thereby activating oncogenic signaling pathways and facilitating immune evasion.[1][4][5] Otub2-IN-1 is a specific inhibitor of OTUB2 that offers a valuable tool for investigating the therapeutic potential of OTUB2 inhibition in NSCLC. This document provides detailed application notes and protocols for the use of this compound in NSCLC research.
Mechanism of Action
In NSCLC, OTUB2 exerts its pro-tumorigenic effects through multiple mechanisms:
-
Activation of the AKT/mTOR Pathway: OTUB2 deubiquitinates and stabilizes U2AF2, a key splicing factor. This stabilization leads to the activation of the AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][6] This cascade also promotes the Warburg effect, a state of altered cancer cell metabolism characterized by increased glycolysis.[1][7]
-
Immune Evasion through PD-L1 Stabilization: OTUB2 directly interacts with PD-L1, a critical immune checkpoint protein. By removing ubiquitin chains from PD-L1, OTUB2 prevents its degradation, leading to increased PD-L1 expression on the surface of tumor cells.[4][5] This upregulation of PD-L1 allows cancer cells to evade the host's immune system by inhibiting the activity of cytotoxic T lymphocytes.[4][5]
This compound specifically inhibits the deubiquitinase activity of OTUB2, leading to the ubiquitination and subsequent degradation of its substrates, including PD-L1.[8] This action can restore anti-tumor immunity and inhibit tumor growth.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (KD) | ~12 μM | - | [8] |
| In Vitro Concentration Range | 0 - 40 μM | NCI-H358, SK-MES-1, NCI-H226 | [8] |
| In Vivo Dosage | 20 mg/kg (i.p.) | B16-F10, LL/2, KLN205 | [8] |
Signaling Pathway
Caption: OTUB2 signaling pathway in NSCLC and the inhibitory action of this compound.
Experimental Protocols
In Vitro Inhibition of PD-L1 Expression
Objective: To determine the effect of this compound on PD-L1 protein levels in NSCLC cell lines.
Experimental Workflow:
Caption: Workflow for in vitro analysis of PD-L1 expression following this compound treatment.
Materials:
-
NSCLC cell lines (e.g., NCI-H358, SK-MES-1, NCI-H226)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PD-L1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed NSCLC cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Replace the medium with the this compound or vehicle control solutions.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative expression of PD-L1.
In Vivo Tumor Growth Inhibition
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of NSCLC.
Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound anti-tumor efficacy.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Murine NSCLC cell line (e.g., LL/2)
-
This compound
-
Vehicle control (e.g., DMSO, corn oil)
-
Calipers
-
Anesthetic
-
Surgical tools
Protocol:
-
Subcutaneously inject NSCLC cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumors can be fixed in formalin for immunohistochemical analysis (e.g., for PD-L1 and Ki-67) or snap-frozen for western blot analysis.
Conclusion
This compound is a valuable research tool for investigating the role of OTUB2 in NSCLC. By inhibiting OTUB2's deubiquitinase activity, this compound can be used to study the downstream effects on the AKT/mTOR pathway and PD-L1 expression. The protocols provided herein offer a framework for in vitro and in vivo studies to explore the therapeutic potential of targeting OTUB2 in non-small cell lung cancer.
References
- 1. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing Otub2-IN-1 for the Investigation of PD-L1 Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Otub2-IN-1, a specific inhibitor of the deubiquitinase Otubain-2 (OTUB2), to study the degradation pathways of Programmed Death-Ligand 1 (PD-L1). Understanding this pathway is critical for the development of novel cancer immunotherapies.
Introduction
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein often overexpressed on tumor cells, enabling them to evade the host immune system by binding to the PD-1 receptor on T cells. The stability and expression levels of PD-L1 are tightly regulated by post-translational modifications, particularly ubiquitination. The deubiquitinase OTUB2 has been identified as a key regulator of PD-L1 stability. OTUB2 directly interacts with PD-L1, removing ubiquitin chains and thereby preventing its degradation via the endoplasmic reticulum-associated degradation (ERAD) pathway.[1][2][3][4] This stabilization of PD-L1 on the tumor cell surface contributes to an immunosuppressive tumor microenvironment.
This compound is a small molecule inhibitor that specifically targets the deubiquitinase activity of OTUB2.[5] By inhibiting OTUB2, this compound promotes the ubiquitination and subsequent degradation of PD-L1, leading to reduced surface expression of PD-L1 on tumor cells. This, in turn, can enhance anti-tumor immunity by increasing the susceptibility of cancer cells to cytotoxic T-lymphocyte (CTL)-mediated killing.[2][4]
Mechanism of Action of this compound
This compound functions by binding to the catalytic pocket of OTUB2, thereby inhibiting its deubiquitinase activity.[2] This leads to an accumulation of polyubiquitinated PD-L1, marking it for proteasomal degradation.[2][6] Specifically, OTUB2 has been shown to cleave K48-linked polyubiquitin chains from the intracellular domain of PD-L1.[4][6] Inhibition of this activity by this compound results in the stabilization of these ubiquitin chains and subsequent degradation of PD-L1.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the use of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (KD) | ~12 µM | - | [5] |
| Effective Concentration | 10 - 40 µM | NCI-H358, SK-MES-1, NCI-H226 | [5] |
| Effect on PD-L1 Levels | Dose-dependent reduction | NCI-H358, SK-MES-1, NCI-H226 | [5] |
| Effect on Cell Viability | No significant inhibition (up to 10 µM for 4 days) | B16-F10 | [5] |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Mouse Model | Reference |
| Dosage | 20 mg/kg (i.p. daily for 5 days) | B16-F10 tumor model | [5] |
| Effect on Tumor Growth | Significant suppression | LL/2 tumor model | [4] |
| Effect on CTL Infiltration | Increased intra-tumoral infiltration of CD8+ and GZMB+ CTLs | MC38 tumor model | [2] |
Experimental Protocols
Detailed protocols for key experiments to study the effects of this compound on PD-L1 degradation are provided below.
Cell Viability Assay
This protocol is to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358, B16-F10)
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0-50 µM. Include a DMSO-only control.
-
Remove the old medium and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Western Blot Analysis of PD-L1 Expression
This protocol is to determine the effect of this compound on the total protein levels of PD-L1.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PD-L1, anti-OTUB2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the indicated times.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control. Note that the glycosylated form of PD-L1 runs at approximately 45-55 kDa.
Co-Immunoprecipitation (Co-IP) of OTUB2 and PD-L1
This protocol is to confirm the interaction between OTUB2 and PD-L1 and to assess if this compound disrupts this interaction.
Materials:
-
Cancer cells (treated with or without this compound)
-
Co-IP lysis buffer (non-denaturing)
-
Protein A/G agarose or magnetic beads
-
Primary antibodies: anti-OTUB2, anti-PD-L1, and IgG control
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Procedure:
-
Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (anti-OTUB2 or anti-PD-L1) or an IgG control overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluates by Western blot for the presence of the co-immunoprecipitated protein (PD-L1 when pulling down with OTUB2, and vice versa).
In Vivo Ubiquitination Assay
This protocol is to assess the level of PD-L1 ubiquitination in cells treated with this compound.
Materials:
-
Cancer cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-PD-L1 antibody
-
Protein A/G beads
-
Anti-ubiquitin antibody (e.g., P4D1 or FK2)
-
Western blot reagents
Procedure:
-
Treat cells with this compound for the desired time.
-
Add MG132 (10-20 µM) for the last 4-6 hours of treatment to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitate endogenous PD-L1 using an anti-PD-L1 antibody and Protein A/G beads.
-
Wash the beads extensively.
-
Elute the immunoprecipitated PD-L1.
-
Analyze the eluates by Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chains on PD-L1. A smear of high molecular weight bands indicates ubiquitination.
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the intricate mechanisms of PD-L1 degradation and explore its potential as a therapeutic target in cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical targeting of OTUB2 sensitizes tumors to cytotoxic T cells via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunoprecipitation Assays with Otub2-IN-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Otub2-IN-1, a specific inhibitor of the deubiquitinase OTUB2, in immunoprecipitation (IP) assays. The protocols detailed herein are designed to enable the investigation of protein-protein interactions, ubiquitination status, and signaling pathway modulation following OTUB2 inhibition.
Introduction to OTUB2 and this compound
Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2) is a cysteine protease that functions as a deubiquitinase (DUB), removing ubiquitin chains from target proteins to regulate their stability and function.[1][2] OTUB2 is implicated in numerous cellular processes and signaling pathways, including the NF-κB, Akt/mTOR, and Hippo pathways.[1][3] Its dysregulation is linked to the progression of various cancers by promoting tumor growth, metastasis, and chemoresistance.[4][5][6]
This compound is a specific small-molecule inhibitor of OTUB2.[7][8] It serves as a critical tool for elucidating the biological functions of OTUB2 and for validating it as a therapeutic target. A primary application of this compound is to study how its inhibition affects the interactome and ubiquitination landscape of specific cellular proteins. Immunoprecipitation is an invaluable technique for this purpose, allowing for the isolation of a target protein and its binding partners from cells treated with the inhibitor.
Section 1: Mechanism of Action and Signaling Pathways
This compound specifically inhibits the deubiquitinase activity of OTUB2.[7][8] This inhibition prevents the removal of ubiquitin chains (primarily K48- and K63-linked) from OTUB2 substrate proteins.[1] Consequently, these substrates are often targeted for proteasomal degradation or exhibit altered signaling activity.
One of the key pathways affected by this compound is the regulation of the immune checkpoint protein PD-L1. By inhibiting OTUB2, this compound leads to a decrease in PD-L1 protein expression on tumor cells, which in turn enhances the infiltration and activity of cytotoxic T lymphocytes (CTLs) in the tumor microenvironment.[7][8] Additionally, OTUB2 is known to regulate components of the NF-κB pathway, such as TRAF6, and the Hippo pathway, by stabilizing the transcriptional co-activators YAP/TAZ.[1][9][10] Inhibition with this compound is expected to reverse these effects, leading to increased TRAF6 ubiquitination and decreased YAP/TAZ stability.
Caption: this compound inhibits OTUB2, preventing substrate deubiquitination and promoting degradation.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and the effects of OTUB2 modulation on its substrates. This information is crucial for designing experiments, including determining optimal inhibitor concentrations and treatment times.
Table 1: Effects of this compound Treatment
| Parameter | Cell Lines | Concentration / Dosage | Treatment Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| PD-L1 Reduction | NCI-H358, SK-MES-1, NCI-H226 | 0-40 µM | Not specified | Dose-dependent decrease in PD-L1 protein levels. | [8] |
| Cell Viability | B16-F10 | 10 µM | Up to 4 days | No significant inhibition of tumor cell viability. | [8] |
| In Vivo Effects | LL/2 tumor-implanted mice | 20 mg/kg (i.p.) | Daily for 5 days | Reduced expression of YAP and phosphorylated p65. | [8] |
| In Vivo Effects | B16-F10 tumor-implanted mice | 20 mg/kg (i.p.) | Daily for 5 days | Reduced phosphorylated Akt expression. | [8] |
| OTUB2 Ubiquitination | HEK293T | 10 µM (LN5P45 inhibitor) | 4 hours | Induced monoubiquitination of OTUB2 on lysine 31. |[11] |
Table 2: Effects of OTUB2 Modulation on Key Substrates
| Substrate | Cancer Type | Modulation | Effect | Reference |
|---|---|---|---|---|
| FOXM1 | Cervical Cancer | OTUB2 Knockdown | Decreased FOXM1 protein levels; inhibited cell proliferation. | [5] |
| FOXM1 | Cervical Cancer | OTUB2 Overexpression | Increased FOXM1 stability and protein levels. | [5] |
| PJA1 | Hepatocellular Carcinoma | OTUB2 Knockdown | Decreased PJA1 stability and protein levels. | [6] |
| KDM1A | Gastric Cancer | OTUB2 Overexpression | Increased KDM1A protein stability. | [12] |
| U2AF2 | Non-Small Cell Lung Cancer | Not specified | OTUB2 deubiquitinates and stabilizes U2AF2. | [1] |
| TRAF6 | General | Not specified | OTUB2 deubiquitinates TRAF6, affecting NF-κB signaling. |[1][3] |
Section 3: Experimental Protocols
The following protocols provide a framework for conducting immunoprecipitation experiments in cells treated with this compound. It is recommended to optimize parameters such as inhibitor concentration, treatment duration, and antibody amounts for each specific cell line and target protein.
Protocol 1: Cell Treatment with this compound
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mg/mL).[7] For working solutions, dilute the stock in pre-warmed complete culture medium to the desired final concentration (e.g., 10-40 µM).[8] Include a vehicle control (DMSO) at the same final concentration as the inhibitor-treated samples.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4-24 hours). The optimal time may vary depending on the protein of interest and should be determined empirically.
-
Harvesting: After incubation, proceed immediately to cell lysis for immunoprecipitation.
Protocol 2: Immunoprecipitation of Target Proteins
This protocol is adapted from standard immunoprecipitation procedures and can be used with either agarose or magnetic beads.[13][14]
A. Solutions and Reagents
-
Cell Lysis Buffer (Non-denaturing): 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA.[13] Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 10 mM Tris pH 7.4, 1 mM EDTA, 150 mM NaCl, 1% Triton X-100. Add protease inhibitors before use.[13]
-
Elution Buffer: 2x SDS-PAGE Sample Buffer or 0.2 M Glycine, pH 2.6.[13]
-
Antibodies: High-affinity, IP-grade primary antibody for the target protein; Normal IgG from the same host species as the primary antibody (isotype control).
-
Beads: Protein A/G Agarose or Magnetic Beads.
B. Cell Lysate Preparation
-
Place the culture dish of treated cells on ice and wash twice with ice-cold PBS.
-
Add 0.5-1.0 mL of ice-cold lysis buffer to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
C. Immunoprecipitation Workflow
-
Pre-clearing (Recommended): To 500 µg - 1 mg of cell lysate, add 20-30 µL of Protein A/G bead slurry. Incubate with rotation for 1 hour at 4°C. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 1-5 µg of the primary antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of isotype control IgG to a separate tube.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Bead Capture: Add 30-50 µL of Protein A/G bead slurry to each sample.
-
Incubate with rotation for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer. Boil at 95-100°C for 5-10 minutes to elute the proteins. Pellet the beads, and the supernatant is ready for analysis.
References
- 1. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OTUB2 OTU deubiquitinase, ubiquitin aldehyde binding 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. OTU deubiquitinase, ubiquitin aldehyde binding 2 (OTUB2) modulates the stemness feature, chemoresistance, and epithelial-mesenchymal transition of colon cancer via regulating GINS complex subunit 1 (GINS1) expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deubiquitinase OTUB2 promotes cervical cancer growth through stabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OTUB2 Promotes Proliferation and Migration of Hepatocellular Carcinoma Cells by PJA1 Deubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OTUB2 Facilitates Tumorigenesis of Gastric Cancer Through Promoting KDM1A-Mediated Stem Cell-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Cell lines suitable for Otub2-IN-1 experiments (NCI-H358, SK-MES-1, B16-F10)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Otub2-IN-1, a specific inhibitor of the deubiquitinase OTUB2, in experiments involving the NCI-H358 (human lung adenocarcinoma), SK-MES-1 (human lung squamous cell carcinoma), and B16-F10 (mouse melanoma) cell lines.
Introduction
Otubain-2 (OTUB2) is a deubiquitinating enzyme that plays a critical role in various cellular processes, including signal transduction and protein stability.[1][2] Its dysregulation has been implicated in the progression of several cancers.[1][2][3][4] OTUB2 has been shown to be involved in multiple signaling pathways, including AKT/mTOR, NF-κB, and Hippo pathways, by deubiquitinating key proteins and preventing their degradation.[1][3][5] this compound is a specific inhibitor of OTUB2 that has been shown to decrease the expression of Programmed Death-Ligand 1 (PD-L1) in tumor cells, thereby enhancing anti-tumor immunity.[6][7]
Mechanism of Action
This compound specifically inhibits the deubiquitinase activity of OTUB2.[6][7] This inhibition leads to the ubiquitination and subsequent degradation of its substrate proteins. One of the key substrates of OTUB2 is PD-L1. By inhibiting OTUB2, this compound promotes the degradation of PD-L1 in tumor cells, which can lead to enhanced recognition and killing of cancer cells by cytotoxic T lymphocytes.[6][7][8]
Data Summary: Effects of this compound on NCI-H358, SK-MES-1, and B16-F10 Cells
The following table summarizes the observed effects of this compound on the specified cell lines based on available research.
| Cell Line | Cancer Type | Organism | Key Findings with this compound | Reference |
| NCI-H358 | Lung Adenocarcinoma | Human | - Dose-dependent reduction of PD-L1 levels (0-40 µM).- No effect on OTUB2 stability itself. | [7] |
| SK-MES-1 | Lung Squamous Cell Carcinoma | Human | - Dose-dependent reduction of PD-L1 levels (0-40 µM). | [7] |
| B16-F10 | Melanoma | Mouse | - In vivo (20 mg/kg, i.p.), it reduces phosphorylated Akt expression.- Does not significantly inhibit cell viability in vitro (up to 10 µM for 4 days). | [7] |
Signaling Pathways
OTUB2 is a key regulator in several cancer-related signaling pathways. Understanding these pathways is crucial for interpreting the effects of this compound.
Caption: OTUB2 signaling pathways in cancer.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on the NCI-H358, SK-MES-1, and B16-F10 cell lines.
Cell Culture
-
NCI-H358 and SK-MES-1: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
B16-F10: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
All cell lines: Maintain in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate for 15 minutes on an orbital shaker.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Western Blot Analysis
This protocol is to assess the protein levels of PD-L1 and phosphorylated Akt following treatment with this compound.
Caption: General workflow for Western blot analysis.
Detailed Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Centrifuge the lysates at 14,000 g for 10 minutes at 4°C to pellet cell debris.[11]
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[12][13]
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12][14]
-
Incubate the membrane with primary antibodies (e.g., anti-PD-L1, anti-phospho-Akt, and a loading control like anti-β-actin) overnight at 4°C.[12][14]
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify apoptosis induced by this compound.
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle method like trypsinization, being mindful that harsh harvesting can affect membrane integrity.[15][16]
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[15] Viable cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[15][17]
Conclusion
This compound presents a promising tool for investigating the role of OTUB2 in cancer biology. These application notes provide a framework for studying its effects on NCI-H358, SK-MES-1, and B16-F10 cell lines. The provided protocols can be adapted based on specific experimental needs and laboratory resources. Careful optimization of cell densities, inhibitor concentrations, and incubation times is recommended for achieving robust and reproducible results.
References
- 1. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of OTUB2 suppresses colorectal cancer cell growth by regulating β-Catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTUB2 promotes proliferation and metastasis of triple-negative breast cancer by deubiquitinating TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Western blot analysis of cell lines and mouse lung tissues [bio-protocol.org]
- 12. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]
- 13. Inhibition of lung cancer cells growth, motility and induction of apoptosis by Klotho, a novel secreted Wnt antagonist, in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Apoptosis assay by flow cytometry [bio-protocol.org]
- 16. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 17. Apoptosis assay [bio-protocol.org]
Application Notes: Flow Cytometry Analysis of PD-L1 Expression Following Otub2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein, is frequently overexpressed on the surface of various cancer cells. This overexpression allows tumors to evade the host's immune system by binding to the PD-1 receptor on activated T cells, thereby suppressing their anti-tumor activity. The deubiquitinase Otubain-2 (OTUB2) has been identified as a key regulator of PD-L1 stability.[1][2] OTUB2 directly interacts with PD-L1, removing ubiquitin chains and preventing its proteasomal degradation, which leads to increased PD-L1 levels on the tumor cell surface.[1][2]
Otub2-IN-1 is a specific small molecule inhibitor of OTUB2. By inhibiting the deubiquitinase activity of OTUB2, this compound promotes the ubiquitination and subsequent degradation of PD-L1, leading to a reduction in its surface expression on cancer cells.[1] This sensitizes the tumor cells to T-cell-mediated cytotoxicity and enhances anti-tumor immunity.[1][3] Consequently, accurate and robust methods to quantify the change in PD-L1 expression following this compound treatment are essential for pre-clinical and clinical research. Flow cytometry is an ideal method for this purpose, offering single-cell resolution and quantitative analysis of cell surface protein expression.
Mechanism of Action
The mechanism by which this compound reduces PD-L1 expression is a multi-step process involving the ubiquitin-proteasome system. In the absence of the inhibitor, OTUB2 actively removes ubiquitin tags from PD-L1, rescuing it from degradation. This compound binds to OTUB2 and inhibits its catalytic activity. This allows for the accumulation of polyubiquitinated PD-L1, which is then recognized and degraded by the proteasome. The result is a dose-dependent decrease in the amount of PD-L1 present on the cell surface.[4]
Data Presentation
The following table summarizes the representative dose-dependent effect of this compound on the surface expression of PD-L1 in a cancer cell line, as measured by flow cytometry. The data is presented as the percentage of PD-L1 positive cells and the Mean Fluorescence Intensity (MFI), which is proportional to the antigen density on the cell surface.
| This compound Concentration (µM) | % PD-L1 Positive Cells | Mean Fluorescence Intensity (MFI) |
| 0 (Vehicle Control) | 95.2% | 10,500 |
| 1 | 85.1% | 8,900 |
| 5 | 62.5% | 6,100 |
| 10 | 40.3% | 3,800 |
| 20 | 25.8% | 2,100 |
| 40 | 15.1% | 1,200 |
Note: The data presented in this table is illustrative and based on graphical representations from published research. Actual results may vary depending on the cell line, experimental conditions, and specific reagents used.
Experimental Protocols
Protocol: Flow Cytometry Analysis of PD-L1 Expression on Cancer Cells Treated with this compound
This protocol provides a detailed method for the quantitative analysis of PD-L1 surface expression on cancer cells following treatment with the OTUB2 inhibitor, this compound.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358, SK-MES-1)[3]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 1% Bovine Serum Albumin (BSA) + 0.1% Sodium Azide)
-
Fixable Viability Dye (e.g., Zombie NIR™ or similar)
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated anti-human PD-L1 antibody (e.g., PE-conjugated anti-PD-L1)
-
Fluorochrome-conjugated isotype control antibody (e.g., PE-conjugated mouse IgG1, κ Isotype Control)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium. b. Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell adherence. c. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. d. Add 100 µL of the this compound dilutions or vehicle control to the respective wells. e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cell Harvesting and Staining: a. After incubation, gently aspirate the medium and wash the cells once with 200 µL of PBS. b. Harvest the cells by adding a non-enzymatic cell dissociation solution or by gentle scraping. c. Transfer the cell suspension to a 96-well U-bottom plate and centrifuge at 300 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in 100 µL of PBS containing a fixable viability dye at the manufacturer's recommended concentration. e. Incubate for 15-30 minutes at room temperature in the dark. f. Wash the cells twice with 200 µL of FACS buffer. g. Resuspend the cells in 50 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes on ice. h. Without washing, add 50 µL of the fluorochrome-conjugated anti-human PD-L1 antibody or the corresponding isotype control at the predetermined optimal concentration. i. Incubate for 30 minutes on ice in the dark. j. Wash the cells twice with 200 µL of FACS buffer. k. Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on single, viable cells. c. For each sample, record the percentage of PD-L1 positive cells and the Mean Fluorescence Intensity (MFI) of the PD-L1 positive population. d. Use the isotype control to set the gate for PD-L1 positivity.
Mandatory Visualizations
Caption: OTUB2-PD-L1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
References
Troubleshooting & Optimization
Otub2-IN-1 solubility issues and how to overcome them
Welcome to the technical support center for Otub2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges and effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of 50 mg/mL (115.08 mM) and even up to 100 mg/mL being achievable.[1][2] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and the presence of water can significantly reduce the solubility of the compound.[1]
Q2: Is this compound soluble in aqueous solutions like water or PBS?
A2: No, this compound is practically insoluble in water and ethanol.[1] Direct dissolution in aqueous buffers will likely result in precipitation.
Q3: How should I store the this compound powder and its stock solution?
A3: The solid powder form of this compound should be stored at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1]
Q4: Can I use the DMSO stock solution directly in my cell-based assays?
A4: Yes, but it is important to ensure that the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%. You will need to perform serial dilutions of your high-concentration DMSO stock into your assay medium to reach the desired final concentration of this compound while keeping the DMSO concentration within a safe range.
Q5: What is the mechanism of action of this compound?
A5: this compound is a specific inhibitor of the deubiquitinase OTUB2.[2] It has been shown to reduce the expression of PD-L1 on tumor cells, which can enhance the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment and suppress tumor growth.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
Issue 1: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer/media.
-
Question: I prepared a 50 mg/mL stock solution of this compound in DMSO, but when I added it to my cell culture medium, a precipitate formed immediately. How can I prevent this?
-
Answer: This is a common issue when diluting a hydrophobic compound from a high-concentration organic stock into an aqueous solution. Here are several strategies to overcome this:
-
Lower the Final Concentration: The most straightforward approach is to aim for a lower final concentration of this compound in your working solution. The compound may be more soluble at lower concentrations.
-
Increase the Volume of Aqueous Medium for Dilution: Instead of adding a small volume of your concentrated DMSO stock to a small volume of medium, try adding it to a larger volume. This rapid dilution can sometimes prevent the compound from crashing out of solution.
-
Use a Stepwise Dilution: Create an intermediate dilution of your DMSO stock in a solvent that is miscible with both DMSO and your aqueous medium. For example, you could first dilute your DMSO stock in ethanol before adding it to your final aqueous solution, though the final ethanol concentration must also be considered for cell toxicity.
-
Incorporate Co-solvents (for in vivo and some in vitro applications): For preparing formulations for animal studies or specific in vitro assays where the components are permissible, co-solvents can be used. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and water or saline.[1] This creates a vehicle that can maintain the solubility of hydrophobic compounds in an aqueous environment.
-
Issue 2: Even at low concentrations, I'm seeing a film or fine precipitate in my multi-well plates.
-
Question: I'm performing a cell-based assay in a 96-well plate. After adding the diluted this compound, I notice a slight cloudiness or a film at the bottom of the wells. What could be the cause and how can I fix it?
-
Answer: This may be due to the compound adsorbing to the plastic of the plate or forming micro-precipitates. Here are some troubleshooting steps:
-
Pre-coat the Plates: In some cases, pre-coating the wells with a protein solution like bovine serum albumin (BSA) can help prevent hydrophobic compounds from sticking to the plastic.
-
Use Low-Binding Plates: Consider using specially treated low-binding microplates, which are designed to reduce the adsorption of hydrophobic molecules.
-
Gentle Agitation: After adding the compound, gently agitate the plate on an orbital shaker for a few minutes to ensure it is well-dispersed in the medium.
-
Final DMSO Concentration Check: Re-verify that your final DMSO concentration is optimal. While aiming for low DMSO, too little can also cause the compound to come out of solution if the final concentration of this compound is near its solubility limit in the aqueous medium.
-
Issue 3: I need to prepare a high-concentration formulation for in vivo studies, but the compound is not staying in solution.
-
Question: I am trying to prepare a 20 mg/kg dosing solution for intraperitoneal injection in mice, but my formulation is not stable. What is a reliable method?
-
Answer: For in vivo studies, it is often necessary to use a vehicle that can maintain the solubility of a hydrophobic compound at a higher concentration. Based on available protocols, here are two common approaches:[2]
-
Suspension in Corn Oil: A stable suspension can often be achieved in corn oil. A protocol suggests preparing a 50 mg/mL stock in DMSO and then diluting it 1:10 in corn oil to achieve a 5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[2]
-
Co-solvent Formulation for a Clear Solution: For a clear solution suitable for injection, a multi-component vehicle is recommended. A validated formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] It is critical to add the components in the correct order, starting with the DMSO stock, followed by PEG300, then Tween 80, and finally the aqueous component, ensuring the solution is mixed well after each addition.
-
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 50 mg/mL | 115.08 mM | Ultrasonic treatment may be needed. Use fresh, anhydrous DMSO.[2] |
| DMSO | 100 mg/mL | - | Moisture-absorbing DMSO reduces solubility.[1] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
In Vivo Formulation Examples
| Administration Route | Vehicle Composition | Final Concentration | Solution Type |
| Oral/Intraperitoneal | 10% DMSO, 90% Corn Oil | 5 mg/mL | Suspension[2] |
| Injection | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | 1.45 mg/mL | Clear Solution[1] |
| Oral | Carboxymethyl cellulose sodium (CMC-Na) | ≥5 mg/mL | Homogeneous suspension[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to avoid precipitation. For example, to achieve a 10 µM final concentration from a 10 mM stock, you could first prepare a 1 mM intermediate dilution in medium, and then further dilute that to 10 µM.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%).
-
Add the final working solution to your cells and proceed with your experiment.
-
Protocol 3: Preparation of this compound Formulation for In Vivo Injection (Clear Solution)
-
Materials:
-
This compound DMSO stock solution (e.g., 29 mg/mL)[1]
-
PEG300
-
Tween 80
-
Sterile ddH2O or saline
-
Sterile tubes
-
-
Procedure:
-
This protocol is for a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] The volumes should be adjusted based on the total volume required.
-
To prepare 1 mL of the final solution:
-
Start with 50 µL of a 29 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 500 µL of sterile ddH2O or saline and mix thoroughly.
-
-
The final concentration of this compound in this formulation will be 1.45 mg/mL.
-
It is recommended to prepare this formulation fresh on the day of use.
-
Mandatory Visualizations
Signaling Pathways
References
Troubleshooting Otub2-IN-1 instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Otub2-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the inhibitor's instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I added it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: this compound is practically insoluble in water. Direct addition to aqueous solutions like cell culture media or phosphate-buffered saline (PBS) will almost certainly result in precipitation. To avoid this, you must first dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted in your aqueous medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in your experimental setup is low enough to not affect the cells or the assay.
Q2: I dissolved this compound in DMSO, but it still crashed out of solution when I diluted it in my buffer. What went wrong?
A2: Even when using a DMSO stock, precipitation can occur upon dilution in an aqueous buffer if the final concentration of this compound exceeds its solubility limit in the mixed solvent system. Here are a few troubleshooting steps:
-
Final Concentration: Ensure your final working concentration of this compound is within a soluble range. You may need to perform a solubility test to determine the maximum achievable concentration in your specific aqueous buffer.
-
DMSO Quality: Use fresh, anhydrous (moisture-free) DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its ability to solubilize this compound.[1]
-
Dilution Method: When diluting the DMSO stock, add the stock solution to the aqueous buffer while vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous buffer to the concentrated DMSO stock.
-
Temperature: Ensure your buffer is at room temperature or slightly warmed. Some compounds are less soluble at lower temperatures.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1]
Q4: Can I store my this compound working solutions in aqueous buffers?
A4: It is highly recommended to prepare fresh working solutions of this compound from a DMSO stock solution immediately before each experiment.[1] Due to its poor aqueous solubility and potential for hydrolysis over time, storing this compound in aqueous buffers for extended periods is not advised as it can lead to a decrease in the effective concentration of the inhibitor.
Q5: Are there any alternative formulation strategies to improve the solubility of this compound for in vivo studies?
A5: Yes, for in vivo applications, co-solvents and surfactants are often used to improve the solubility and bioavailability of poorly soluble compounds like this compound. A common formulation involves a mixture of DMSO, PEG300 (polyethylene glycol 300), and Tween 80 (polysorbate 80) in saline or water.[1] Another option for oral or intraperitoneal administration is a suspension in corn oil or carboxymethylcellulose sodium (CMC-Na).[1][2]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~50-100 mg/mL | [1][2] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Example Formulations for this compound
| Application | Formulation Components | Final Concentration | Reference |
| In Vitro | 10% DMSO, 90% Corn Oil | 5 mg/mL (Suspension) | [2] |
| In Vivo (Injection) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 1.45 mg/mL (Clear Solution) | [1] |
| In Vivo (Oral) | CMC-Na | ≥5 mg/mL (Homogeneous Suspension) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution for In Vivo Injection
-
Materials:
-
This compound DMSO stock solution (e.g., 29 mg/mL)
-
PEG300
-
Tween 80
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile tubes
-
-
Procedure (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 29 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL. Mix thoroughly.
-
This formulation should be prepared fresh and used immediately for optimal results.[1]
-
Visualizations
Signaling Pathways
The deubiquitinase OTUB2 is involved in several key signaling pathways that regulate cellular processes such as proliferation, survival, and immune responses. This compound, by inhibiting OTUB2, can modulate these pathways.
Caption: Overview of OTUB2's role in the Hippo, NF-κB, and Akt/mTOR signaling pathways.
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Logic
Caption: A logical guide to troubleshooting this compound precipitation issues.
References
Potential off-target effects of Otub2-IN-1 at high concentrations
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Otub2-IN-1, particularly when used at high concentrations. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during experiments with this compound.
Q1: What is the known binding affinity of this compound, and what is a recommended concentration range for initial experiments?
A1: this compound is a specific inhibitor of the deubiquitinase OTUB2 with a binding affinity (KD) of approximately 12 μM[1]. For cellular assays, dose-dependent effects on PD-L1 levels have been observed in the 0-40 μM range[1]. It is recommended to start with a dose-response curve within this range to determine the optimal concentration for your specific cell line and experimental endpoint. Using concentrations significantly above the KD or the effective concentration for the desired phenotype may increase the likelihood of off-target effects.
Q2: I'm observing effects on pathways like Akt/mTOR, Hippo/YAP, or NF-κB. Are these expected on-target effects or potential off-target effects?
A2: These effects can potentially be on-target. OTUB2 is a central regulator in several key signaling pathways. Inhibition of OTUB2 is expected to impact these networks. For instance:
-
Hippo/YAP: OTUB2 is known to deubiquitinate and stabilize the Hippo pathway effectors YAP and TAZ, promoting their activity[2][3][4]. Therefore, a reduction in YAP levels or activity upon this compound treatment would be a predicted on-target effect.
-
Akt/mTOR: OTUB2 can stabilize U2AF2, which in turn activates the Akt/mTOR pathway[2][5]. A decrease in phosphorylated Akt (p-Akt) could be an on-target consequence of OTUB2 inhibition.
-
NF-κB: OTUB2 can deubiquitinate TRAF6 and lead to increased phosphorylation of the NF-κB subunit p65[2]. Modulation of p-p65 could also be an on-target effect.
In vivo studies have shown that this compound (at 20 mg/kg) can reduce the expression of YAP, phosphorylated p65, and phosphorylated Akt[1]. However, at high in vitro concentrations, it is crucial to confirm that these effects are specifically due to OTUB2 inhibition and not off-target activities.
Q3: At high concentrations of this compound, I'm seeing unexpected cytotoxicity or cell morphology changes. What could be the cause and how can I troubleshoot this?
A3: Unexpected cytotoxicity can arise from exaggerated on-target effects, off-target effects, or non-specific compound toxicity. Published data indicates that this compound at 10 μM did not inhibit the viability of B16-F10 tumor cells over four days[1]. If you observe toxicity, consider the following troubleshooting steps:
-
Confirm On-Target Effect: Use a secondary, structurally distinct OTUB2 inhibitor to see if the phenotype is replicated. Alternatively, use genetic approaches like siRNA or CRISPR-Cas9 to knock down OTUB2 and check if it phenocopies the inhibitor's effect.
-
Lower the Concentration: Determine the minimal effective concentration for your desired on-target effect (e.g., PD-L1 reduction) and assess if the toxicity persists at that concentration.
-
Assess General Compound Toxicity: Include a negative control cell line that does not express OTUB2 to assess non-specific effects.
-
Investigate Off-Targets: If toxicity is suspected to be off-target, proceed with the profiling assays described in Q5.
Q4: How can I experimentally verify that this compound is engaging OTUB2 in my cellular model?
A4: The gold-standard method to confirm direct target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA) [6][7][8]. This assay measures the change in the thermal stability of a target protein upon ligand binding. If this compound binds to OTUB2 in cells, the OTUB2 protein will typically become more resistant to heat-induced unfolding. A detailed protocol is provided below.
Q5: How can I profile this compound for potential off-target binding to other proteins, particularly kinases?
A5: A comprehensive off-target profiling strategy involves several orthogonal approaches:
-
Kinase Profiling: Since many inhibitors have off-target effects on kinases, screening this compound against a panel of kinases is a prudent first step. This can be done using commercially available services or in-house assays like the ADP-Glo™ Kinase Assay[9].
-
Chemoproteomics: For an unbiased, proteome-wide view of potential off-targets, chemical proteomics methods are ideal[10][11][12]. Techniques like "kinobeads" competition binding assays can identify hundreds of potential kinase and non-kinase interactors from cell lysates[11].
-
Thermal Proteome Profiling (TPP): This is an advanced, unbiased extension of CETSA coupled with mass spectrometry that allows for the monitoring of thermal stability changes across thousands of proteins simultaneously in response to drug treatment[6].
Quantitative Data Summary
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
|---|---|---|
| Target | OTU Deubiquitinase, Ubiquitin Aldehyde Binding 2 (OTUB2) | [1] |
| Binding Affinity (KD) | ~12 μM | [1] |
| Effective Cellular Concentration | 0 - 40 μM (for PD-L1 reduction) | [1] |
| In Vivo Dosage | 20 mg/kg (i.p., daily for five days in mice) |[1] |
Table 2: Known Molecular Effects of this compound
| Effect | System | Concentration / Dosage | Reference |
|---|---|---|---|
| PD-L1 Protein Reduction | NCI-H358, SK-MES-1, NCI-H226 cells | 0 - 40 μM (dose-dependent) | [1] |
| No significant impact on cell viability | B16-F10 tumor cells | 10 μM (up to 4 days) | [1] |
| YAP Expression Reduction | LL/2 tumor-bearing mice | 20 mg/kg (i.p.) | [1] |
| Phosphorylated p65 Reduction | LL/2 & KLN205 tumor-bearing mice | 20 mg/kg (i.p.) | [1] |
| Phosphorylated Akt Reduction | B16-F10 tumor-bearing mice | 20 mg/kg (i.p.) |[1] |
Visualizations: Pathways and Workflows
Caption: OTUB2 signaling hub and the effects of its inhibition.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for comprehensive off-target profiling.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from standard CETSA methodologies to verify the direct binding of this compound to OTUB2 in intact cells[6][8].
Objective: To determine if this compound binding increases the thermal stability of the OTUB2 protein.
Materials:
-
Cells expressing endogenous OTUB2
-
This compound and vehicle control (e.g., DMSO)
-
PBS and protease/phosphatase inhibitors
-
Equipment: PCR thermocycler, centrifuges, equipment for cell lysis (e.g., sonicator or freeze-thaw cycles), equipment for Western blotting.
-
Antibodies: Primary antibody against OTUB2, appropriate secondary antibody.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle control for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease/phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) or by sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for OTUB2.
-
Data Analysis: Quantify the band intensities for OTUB2 at each temperature for both vehicle- and inhibitor-treated samples. Plot the percentage of soluble OTUB2 relative to the unheated control against the temperature. A shift of the melting curve to the right for the this compound-treated sample indicates target engagement.
Protocol 2: Kinase Inhibitor Profiling using an ADP-Glo™ Based Assay
This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target inhibitory activity[9].
Objective: To measure the effect of this compound on the enzymatic activity of a diverse panel of protein kinases.
Materials:
-
Kinase panel (recombinant kinases, e.g., Promega's Kinase Enzyme Systems)
-
Substrates for each kinase
-
ATP
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection platform)
-
Microplate reader capable of measuring luminescence.
Methodology:
-
Kinase Reaction Setup: In a multi-well plate, set up the kinase reactions. For each kinase, prepare reactions containing the kinase, its specific substrate, and the appropriate reaction buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations (e.g., 10-point curve from 100 μM to 1 nM) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for the optimized time (e.g., 60 minutes) at the recommended temperature (e.g., 30°C).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects kinase activity.
-
Data Analysis: Normalize the data to controls. Plot the percentage of kinase activity against the logarithm of the this compound concentration. Calculate IC50 values for any kinases that show significant inhibition to quantify the off-target potency.
Protocol 3: Western Blot Analysis for Downstream Pathway Modulation
Objective: To assess whether this compound affects the activity of downstream signaling pathways by measuring the phosphorylation status or protein levels of key mediators.
Materials:
-
Cells of interest, this compound, and vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors
-
Equipment for Western blotting
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-p65 (Ser536), anti-p65, anti-YAP, anti-GAPDH or β-actin (as loading controls).
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound at various concentrations and for different durations (e.g., 2, 6, 24 hours). Include a vehicle-treated control.
-
Lysis: Wash cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the desired primary antibodies overnight at 4°C. It is crucial to probe for both the phosphorylated and total protein on separate blots or by stripping and re-probing.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Normalize YAP levels to the loading control. Compare the results from inhibitor-treated samples to the vehicle control to determine the effect on pathway activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function [frontiersin.org]
- 4. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. huber.embl.de [huber.embl.de]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 10. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Addressing precipitation of Otub2-IN-1 in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Otub2-IN-1, a specific inhibitor of the deubiquitinase Otubain 2 (OTUB2). The primary focus is to resolve challenges related to its precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL.[1] For optimal results and to avoid issues with moisture-absorbing DMSO which can reduce solubility, it is crucial to use fresh, high-quality DMSO.[1]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: No, this compound is practically insoluble in water and ethanol.[1] Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) will result in precipitation. A concentrated stock solution in DMSO must be prepared first.
Q3: Why does this compound precipitate when I dilute my DMSO stock into my aqueous experimental buffer?
A3: This is a common issue for hydrophobic compounds like this compound.[2][3] When the DMSO stock is diluted into an aqueous buffer, the inhibitor's concentration may exceed its solubility limit in the final buffer composition, leading to precipitation. The final concentration of DMSO in the assay should also be kept low (typically ≤0.1%) to avoid solvent effects on the biological system.[3]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4] When stored at -20°C, the stock solution is stable for at least one month, and for up to six months at -80°C.[4]
Troubleshooting Guide: Precipitation of this compound
This guide provides step-by-step solutions to address the precipitation of this compound in your experimental buffers.
Issue 1: Precipitate forms immediately upon dilution of the DMSO stock into the aqueous buffer.
Cause: The concentration of this compound in the final working solution exceeds its aqueous solubility limit.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize the Dilution Method:
-
Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or vigorously mixing to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
-
Incorporate a Co-solvent: For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been used.[1] While this exact formulation may not be suitable for all in vitro assays, the principle of using co-solvents can be adapted. Consider the inclusion of a small percentage of a biocompatible co-solvent in your final buffer.
Issue 2: The solution is initially clear but becomes cloudy or shows precipitate over time.
Cause: The compound is kinetically soluble but thermodynamically unstable in the buffer, leading to delayed precipitation.
Solutions:
-
Prepare Fresh Working Solutions: Prepare the final working solution of this compound immediately before use.[1] Avoid storing diluted aqueous solutions.
-
Sonication or Gentle Warming: Brief sonication or warming the solution to 37°C can sometimes help redissolve small amounts of precipitate that form over time.[5] However, the stability of this compound under these conditions should be considered.
-
Buffer Composition Adjustment:
-
pH: The solubility of many small molecules is pH-dependent.[6][7][8] Although specific data for this compound is not available, you can empirically test a range of pH values for your buffer to see if it improves solubility.
-
Additives: The inclusion of certain additives can enhance the solubility of hydrophobic compounds. Options to consider include:
-
Serum: If your experiment involves cell culture, the presence of serum and its components like albumin can help stabilize the compound in the solution.
-
Detergents: A very low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) can aid in solubility, but potential effects on your assay must be carefully evaluated.
-
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Recommended Starting Conditions for Preparing Working Solutions
| Buffer Component | Recommended Concentration | Notes |
| Final DMSO Concentration | ≤ 0.5% | Higher concentrations may affect experimental outcomes. Always include a vehicle control with the same DMSO concentration. |
| pH | 7.2 - 7.6 | Based on buffers used in published assays.[9][10] Empirical testing outside this range may be necessary. |
| Additives (Optional) | ||
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Can help stabilize hydrophobic compounds. |
| Non-ionic Detergent | 0.001 - 0.01% | Use with caution and validate for assay compatibility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound should be obtained from the supplier's datasheet for accurate calculation.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (Example: 10 µM in PBS)
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the target aqueous buffer (e.g., PBS) to room temperature or 37°C.
-
To prepare a 10 µM working solution, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution.
-
Add the required volume of the 100 µM intermediate solution to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing. For a 1 mL final volume, add 100 µL of the 100 µM solution to 900 µL of PBS. This results in a final DMSO concentration of 10%. Note: This is a high DMSO concentration and may not be suitable for all assays. Adjust the dilution scheme to achieve a lower final DMSO percentage.
-
Visually inspect the solution for any signs of precipitation.
-
Use the working solution immediately after preparation.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Otub2 Signaling Pathways and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scielo.br [scielo.br]
- 9. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical targeting of OTUB2 sensitizes tumors to cytotoxic T cells via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Otub2-IN-1 powder and stock solutions
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Otub2-IN-1 powder and stock solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the solid this compound powder?
For long-term storage, the solid powder of this compound should be stored at -20°C. Under these conditions, it is stable for up to three years.[1]
Q2: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is highly soluble in DMSO, with concentrations of 50 mg/mL to 100 mg/mL being achievable.[1][2] The compound is insoluble in water and ethanol.[1]
Q3: My this compound powder is not dissolving well in DMSO. What should I do?
This issue can arise if the DMSO has absorbed moisture. It is critical to use fresh, anhydrous DMSO for the best results, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][2] If you still encounter solubility issues, gentle warming and/or sonication can help to dissolve the powder completely.[2]
Troubleshooting: Solubility Issues
Caption: A troubleshooting workflow for resolving solubility issues with this compound.
Q4: How should I store the this compound stock solution?
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1][3] For long-term storage, these aliquots should be kept at -80°C, where they are stable for up to one year.[1] For short-term storage, -20°C is acceptable for up to one month.[1][2]
Q5: I am conducting an in vivo study. How do I prepare this compound for administration?
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] A common method for intraperitoneal (i.p.) injection involves first preparing a concentrated stock solution in DMSO. This stock is then diluted with a vehicle such as corn oil or a mixture of PEG300, Tween80, and ddH2O.[1][2] Always ensure the final solution is mixed evenly before administration.[1][2]
Q6: What is the mechanism of action for this compound?
This compound is a specific inhibitor of the deubiquitinase OTUB2.[1][2][4] OTUB2 normally stabilizes the PD-L1 protein by removing ubiquitin chains, which prevents its degradation. By inhibiting OTUB2, this compound leads to the degradation of PD-L1 in tumor cells.[2][5] This reduction in PD-L1 expression enhances the infiltration and activity of cytotoxic T lymphocytes (CTLs) within the tumor, thereby promoting an anti-tumor immune response.[1][2] The inhibitor does not affect the stability of the OTUB2 protein itself.[2]
Signaling Pathway: this compound Mechanism of Action
Caption: The inhibitory effect of this compound on the OTUB2/PD-L1 signaling axis.
Data at a Glance
Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Keep tightly sealed. |
| Stock Solution | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
| (in DMSO) | -20°C | 1 month | For short-term storage.[1][2] |
Solubility Information
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | 50-100 mg/mL | Use fresh, anhydrous DMSO.[1][2] |
| Water | Insoluble | - | - |
| Ethanol | Insoluble | - | - |
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM solution, you would need 21.73 mg (Molecular Weight: 434.58 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -80°C for long-term use or -20°C for short-term use.
Workflow: Stock Solution Preparation
Caption: A standard workflow for preparing an this compound stock solution in DMSO.
Protocol 2: Preparation of an In Vivo Working Solution for Intraperitoneal (i.p.) Injection
This protocol is an example for preparing a working solution for animal experiments. The final concentrations and volumes should be optimized for your specific experimental design.
-
Begin with a pre-made, clear stock solution of this compound in DMSO (e.g., 50 mg/mL).[2]
-
For a target dose of 20 mg/kg in a 25g mouse with a 100 µL injection volume, you will need a final concentration of 5 mg/mL.
-
To prepare 1 mL of working solution, carefully add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of sterile corn oil.[2]
-
Mix the solution thoroughly by vortexing or trituration to create a uniform suspension.
-
This working solution should be prepared fresh on the day of injection and used promptly.[2]
References
Minimizing variability in experiments with Otub2-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Otub2-IN-1, a specific inhibitor of the deubiquitinase Otubain 2 (OTUB2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific inhibitor of OTUB2 with a binding affinity (Kd) of approximately 12 μM.[1][2] It functions by inhibiting the deubiquitinase activity of OTUB2. This leads to the accumulation of ubiquitinated substrates that are normally targeted by OTUB2 for deubiquitination. A key downstream effect of this compound is the reduction of PD-L1 protein expression in tumor cells, which enhances the infiltration of cytotoxic T lymphocytes into the tumor microenvironment, thereby suppressing tumor growth.[3] It is important to note that this compound does not directly affect the viability of tumor cells.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound powder can be stored for up to 3 years at -20°C. For stock solutions, it is recommended to aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: For in vitro experiments, this compound is soluble in DMSO up to 100 mg/mL.[3] It is crucial to use fresh, anhydrous DMSO as the compound's solubility is reduced in the presence of moisture.[3] For in vivo experiments, a common formulation is a suspension in 10% DMSO and 90% corn oil.[1] Another option for injection is a clear solution formulated with 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[3] It is recommended to prepare in vivo formulations fresh for each use.[1]
Q4: What are the known signaling pathways affected by OTUB2 inhibition with this compound?
A4: OTUB2 is a deubiquitinase that regulates multiple signaling pathways. Inhibition of OTUB2 with this compound can therefore have wide-ranging effects. The primary known pathways affected are:
-
Hippo Signaling: OTUB2 deubiquitinates and stabilizes the transcriptional co-activators YAP and TAZ, key effectors of the Hippo pathway. Inhibition of OTUB2 can lead to the degradation of YAP and TAZ.[4][5][6]
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NF-κB Signaling: OTUB2 can deubiquitinate TRAF6, leading to the activation of the NF-κB pathway and increased levels of phosphorylated p65.[4] Treatment with this compound has been shown to reduce the levels of phosphorylated p65 in vivo.[1]
-
Akt/mTOR Signaling: OTUB2 stabilizes the splicing factor U2AF2, which in turn activates the Akt/mTOR pathway.[7] In vivo studies have demonstrated that this compound can reduce the levels of phosphorylated Akt.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibitor Activity in Cell-Based Assays | Inhibitor Precipitation: this compound may precipitate out of solution, especially in aqueous media. | - Ensure complete dissolution in high-quality, anhydrous DMSO before further dilution in cell culture media.- Visually inspect media for any signs of precipitation after adding the inhibitor.- Consider using a different in vitro formulation or adding a solubilizing agent like Tween 80 at a low, non-toxic concentration. |
| Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability.[3] | |
| Cell Line Variability: The effect of OTUB2 inhibition can be cell-type specific, depending on the expression levels of OTUB2 and its substrates.[4] | - Confirm OTUB2 expression in your cell line of interest by Western Blot or qPCR.- Select cell lines known to have active signaling pathways regulated by OTUB2. | |
| Variability in In Vivo Efficacy | Poor Bioavailability: The formulation and administration route can significantly impact the inhibitor's bioavailability. | - Ensure the in vivo formulation is prepared fresh and is homogenous (for suspensions).- For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs. |
| Animal-to-Animal Variability: Differences in metabolism and overall health can lead to variable responses. | - Use a sufficient number of animals per group to ensure statistical power.- Monitor the general health of the animals throughout the experiment. | |
| Unexpected Phenotypes or Off-Target Effects | Induction of OTUB2 Monoubiquitination: Inhibition of OTUB2's catalytic activity can lead to its own monoubiquitination on Lysine 31, which may trigger secondary, off-target effects.[8] | - Be aware of this potential confounding factor when interpreting results.- Consider using a catalytically inactive mutant of OTUB2 (C51S) as a negative control in overexpression systems to distinguish between catalytic and non-catalytic effects.[9] |
| Broad Deubiquitinase Inhibition: At high concentrations, there may be inhibition of other deubiquitinases. | - Perform dose-response experiments to determine the lowest effective concentration.- If available, test the effect of other, structurally different OTUB2 inhibitors to confirm that the observed phenotype is specific to OTUB2 inhibition. |
Quantitative Data
The following table summarizes key quantitative data for this compound and other relevant OTUB2 inhibitors.
| Compound | Target | Assay Type | Value | Reference |
| This compound | OTUB2 | Binding Affinity (Kd) | ~12 μM | [1][2] |
| OTUB2 | In Vivo Dosage (mouse, i.p.) | 20 mg/kg | [1] | |
| LN5P45 | OTUB2 | Biochemical Inhibition (IC50) | 2.3 μM | [8] |
| OTUB2-COV-1 | OTUB2 | Biochemical Inhibition (IC50) | 15.4 - 31.5 μM |
Experimental Protocols
Protocol 1: Western Blot Analysis of OTUB2 Target Proteins
This protocol describes the analysis of changes in the protein levels of YAP, phosphorylated p65 (Ser536), and phosphorylated Akt (Ser473) following treatment with this compound.
1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Prepare a fresh dilution of this compound in cell culture medium from a DMSO stock. A final concentration range of 10-40 μM is a good starting point.[1] Include a DMSO-only vehicle control. d. Treat cells for the desired time period (e.g., 24-48 hours).
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Denature 20-30 μg of protein per sample by boiling in Laemmli buffer for 5 minutes. b. Separate proteins on an 8-12% SDS-PAGE gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., anti-YAP, anti-phospho-p65, anti-phospho-Akt, and a loading control like anti-GAPDH) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: In Vivo Administration of this compound
This protocol describes the preparation and intraperitoneal (i.p.) injection of this compound in a mouse tumor model.
1. Preparation of this compound Formulation: a. Prepare a stock solution of this compound in DMSO. b. For a final formulation of 10% DMSO and 90% corn oil, first, add the required volume of the DMSO stock solution to a sterile tube. c. Add the corresponding volume of corn oil to the tube. d. Vortex thoroughly and use sonication if necessary to create a homogenous suspension.[1] e. It is recommended to prepare this formulation fresh before each injection.
2. Administration: a. Based on the average weight of the mice, calculate the required volume for a 20 mg/kg dose.[1] b. Before each injection, ensure the suspension is homogenous by vortexing. c. Administer the calculated volume via intraperitoneal injection. d. A typical dosing schedule is once daily for a specified number of days (e.g., five days).[1] e. Monitor the mice daily for any signs of toxicity.
Visualizations
Caption: Overview of signaling pathways regulated by OTUB2 and inhibited by this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: General experimental workflow for in vitro analysis of this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. platform.opentargets.org [platform.opentargets.org]
- 3. selleckchem.com [selleckchem.com]
- 4. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OTUB2 contributes to vascular calcification in chronic kidney disease via the YAP-mediated transcription of PFKFB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical targeting of OTUB2 sensitizes tumors to cytotoxic T cells via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and resolving issues in Otub2-IN-1 western blot results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during western blot experiments using Otub2-IN-1.
This compound Signaling Pathway
Otubain-2 (OTUB2) is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from target proteins, thereby preventing their degradation by the proteasome. A key target of OTUB2 is Programmed death-ligand 1 (PD-L1). By deubiquitinating PD-L1, OTUB2 stabilizes its expression on the cell surface, which allows cancer cells to evade the immune system. This compound is a specific inhibitor of OTUB2. By blocking OTUB2's deubiquitinase activity, this compound prevents the removal of ubiquitin from PD-L1, leading to its degradation and a subsequent reduction in its protein levels.[1][2][3] This can enhance the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, suppressing tumor growth.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your western blot analysis.
Q1: What are the expected results on a western blot after treating cancer cells with this compound?
A1: The primary expected outcome is a dose-dependent decrease in PD-L1 protein levels.[2] Importantly, you should not observe a change in the protein levels of OTUB2 itself, as this compound inhibits its function but does not affect its stability.[2] Depending on the cell line, changes in other downstream proteins like phosphorylated Akt (p-Akt), phosphorylated p65 (p-p65), or YAP may also be observed.[2]
| Target Protein | Expected Change with this compound | Cell Line Examples |
| PD-L1 | Decrease | NCI-H358, SK-MES-1, NCI-H226 |
| OTUB2 | No Change | NCI-H358, SK-MES-1, NCI-H226 |
| p-Akt | Decrease | B16-F10 |
| YAP | Decrease | LL/2 |
| p-p65 | Decrease | LL/2, KLN205 |
| This data is compiled from in vitro and in vivo studies.[2] |
Q2: I am not observing a decrease in PD-L1 levels after treatment. What could be the cause?
A2: Several factors could lead to a lack of change in PD-L1 levels.
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Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. A dose-response experiment (e.g., 0-40 µM) is recommended to determine the optimal concentration for your specific cells.[2]
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Insufficient Incubation Time: Ensure the incubation time is adequate for the inhibitor to act and for protein turnover to occur.
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Inactive Inhibitor: this compound should be dissolved in fresh, high-quality DMSO.[1] Moisture-absorbing DMSO can reduce solubility and activity.[1] Prepare working solutions immediately before use.[1]
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Low Endogenous PD-L1: The cell line you are using may not express sufficient levels of PD-L1 for a decrease to be easily detectable. Confirm baseline PD-L1 expression.
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Incorrect Antibody: Verify that your primary antibody for PD-L1 is validated for western blot and is specific to the species you are working with.
Q3: My blot shows a second, higher molecular weight band for OTUB2 after inhibitor treatment. What is this?
A3: This is a known phenomenon. Treatment with an OTUB2 inhibitor can induce the appearance of a modified form of OTUB2, specifically monoubiquitinated OTUB2.[4] This modified version will migrate slower on the gel, appearing as a distinct band at a higher molecular weight than the unmodified OTUB2.[4] The appearance of this band can be an indirect indicator that the inhibitor is engaging with its target.[4]
Q4: My western blot has high background, making the bands difficult to interpret. How can I fix this?
A4: High background can obscure results. Consider the following solutions:
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Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice-versa).[5] Some antibodies have specific blocking requirements, so check the manufacturer's data sheet.[6]
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Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal dilution that provides a strong signal with low background.[7]
-
Washing Steps: Increase the number or duration of wash steps after antibody incubations to remove non-specific binding. Ensure your wash buffer contains a detergent like Tween 20.
-
Membrane Handling: Always handle the membrane with clean forceps to avoid contamination.[8]
Q5: I am seeing no signal or only very faint bands for my target protein.
A5: A weak or absent signal is a common issue with several potential causes:
-
Low Protein Abundance: The target protein may be expressed at very low levels in your sample. Increase the total amount of protein loaded per well.[5][8] Using a positive control lysate known to express the protein is highly recommended.[5]
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Inefficient Protein Transfer: Confirm successful transfer from the gel to the membrane using a reversible stain like Ponceau S.[5] For large proteins, transfer time may need to be increased; for small proteins, a membrane with a smaller pore size (e.g., 0.2 µm) may be necessary to prevent over-transfer.[6]
-
Inactive Antibody: The primary antibody may have lost activity due to improper storage or repeated use.[8] Test its activity with a dot blot.[8]
-
Inactive Detection Reagents: Ensure your ECL substrate or other detection reagents have not expired and are working correctly.[5]
Western Blot Troubleshooting Workflow
Use the following diagram to systematically troubleshoot your this compound western blot experiment.
Standard Experimental Protocol: Western Blot for this compound Effects
This protocol provides a general framework. Optimization for specific cell lines and antibodies is recommended.
1. Cell Culture and Treatment: a. Plate cells (e.g., NCI-H358, SK-MES-1) and grow to 70-80% confluency. b. Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).[1] c. Dilute the stock solution in cell culture media to desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).[2] Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.1%). d. Treat cells for a predetermined duration (e.g., 24-48 hours).
2. Lysate Preparation: a. Wash cells twice with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes. b. Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis until the dye front reaches the bottom. c. Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Verify transfer efficiency with Ponceau S staining.
4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). b. Incubate the membrane with the primary antibody (e.g., anti-PD-L1, anti-OTUB2, anti-GAPDH) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or X-ray film. Analyze band intensities using appropriate software, normalizing to a loading control like GAPDH or β-actin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Optimizing incubation times for Otub2-IN-1 treatment in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times when using Otub2-IN-1 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific, covalent, and irreversible inhibitor of Otubain-2 (OTUB2), a deubiquitinating enzyme.[1] By inhibiting OTUB2, this compound prevents the removal of ubiquitin chains from Programmed Death-Ligand 1 (PD-L1), leading to its degradation.[2][3][4] This reduction in PD-L1 expression on tumor cells enhances the infiltration and cytotoxic activity of T lymphocytes, thereby suppressing tumor growth.[1][2][4]
Q2: What are the key signaling pathways affected by this compound treatment?
A2: this compound treatment has been shown to modulate several signaling pathways implicated in cancer progression, including the Hippo, NF-κB, and Akt/mTOR pathways.[3] Specifically, treatment has been observed to decrease the expression of YAP and phosphorylated p65 (a subunit of NF-κB).[5]
Q3: Does this compound directly kill cancer cells?
A3: this compound's primary mechanism is not direct cytotoxicity. Studies have shown that it does not significantly impact the viability of certain tumor cell lines, such as B16-F10, even after extended incubation periods.[1][5] Its anti-tumor effect is primarily achieved by modulating the immune response against cancer cells through the downregulation of PD-L1.[1]
Q4: How does the irreversible nature of this compound affect experimental design?
A4: As a covalent irreversible inhibitor, the inhibitory effect of this compound is time-dependent. The IC50 value, which represents the concentration required to achieve 50% inhibition, will decrease with longer incubation times. This is a critical consideration when designing experiments and interpreting results.
Troubleshooting Guide: Optimizing Incubation Times
Problem 1: No significant reduction in PD-L1 levels observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | For initial experiments, a longer incubation period (e.g., 24 to 72 hours) may be necessary to observe a significant decrease in PD-L1 levels. As this compound is an irreversible inhibitor, its effect accumulates over time. |
| Inadequate Concentration | The effective concentration can vary between cell lines. Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell line.[1] |
| Low OTUB2 Expression in Cell Line | Confirm the expression level of OTUB2 in your cancer cell line via Western blot or qPCR. Cell lines with low endogenous OTUB2 expression may show a less pronounced response to the inhibitor. |
| Rapid PD-L1 Turnover | The rate of PD-L1 synthesis and degradation can influence the observed effect. Consider co-treatment with a protein synthesis inhibitor (e.g., cycloheximide) to isolate the effect of this compound on PD-L1 degradation. |
Problem 2: High variability in results between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Incubation Times | Ensure precise and consistent incubation times across all experimental replicates and batches. Even small variations can lead to different outcomes with an irreversible inhibitor. |
| Cell Confluency and Passage Number | Use cells at a consistent confluency (e.g., 70-80%) and within a similar passage number range for all experiments. Cellular physiology and protein expression can change with confluency and passage. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound in DMSO and use them promptly.[2] Avoid repeated freeze-thaw cycles. When preparing working solutions in media, use immediately. |
Experimental Protocols
General Protocol for this compound Treatment of Adherent Cancer Cells
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Cell Seeding: Plate cancer cells in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound (and a vehicle control with the same final DMSO concentration).
-
Incubate the cells for the desired period (e.g., 4, 8, 12, 24, 48, 72 hours).
-
-
Harvesting and Analysis:
-
For protein analysis (e.g., Western blot for PD-L1), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
For flow cytometry analysis of surface PD-L1, detach cells using a non-enzymatic cell dissociation solution, wash with PBS, and proceed with antibody staining.
-
Data Summary
Reported Incubation Times and Concentrations for this compound
| Cell Line(s) | Concentration Range | Incubation Time | Observed Effect |
| NCI-H358, SK-MES-1, NCI-H226 | 0 - 40 µM | Not specified | Dose-dependent reduction in PD-L1 levels.[1] |
| B16-F10 | 10 µM | 0 - 4 days | No significant effect on cell viability.[1][5] |
| HEK293T (overexpressing GFP-OTUB2) | Not specified | 4 hours | Inhibition of OTUB2 activity. |
| General | 0 - 50 µM | 1 hour | Did not interfere with OTUB2-PD-L1 protein interaction.[1] |
Visualizations
Signaling Pathway of this compound Action
References
- 1. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical targeting of OTUB2 sensitizes tumors to cytotoxic T cells via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Otub2-IN-1: A Comparative Guide to OTUB2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Otub2-IN-1 and other known inhibitors of Ovarian Tumor Domain-Containing Ubiquitin Aldehyde Binding Protein 2 (OTUB2). The data presented is intended to assist researchers in evaluating the utility of this compound for studying OTUB2 function and its potential as a therapeutic target.
Introduction to OTUB2
OTUB2 is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin chains from substrate proteins, thereby regulating their stability and function. Dysregulation of OTUB2 has been implicated in the progression of several diseases, including cancer. Its involvement in key signaling pathways such as the AKT/mTOR, NF-κB, and Hippo pathways underscores its importance as a potential therapeutic target.[1][2][3] This guide focuses on the validation of this compound, a specific inhibitor of OTUB2, by comparing its performance with other available inhibitors based on experimental data.
Comparative Analysis of OTUB2 Inhibitors
The inhibitory potential of small molecules against OTUB2 is a critical parameter for their use in research and potential therapeutic development. The following table summarizes the available quantitative data for this compound and other notable OTUB2 inhibitors.
| Inhibitor | Type | Target | Potency | Assay Type | Reference |
| This compound | Small Molecule | OTUB2 | Kd: ~12 µM | Binding Assay | [4] |
| LN5P45 | Covalent | OTUB2 | IC50: 2.3 µM | Biochemical (Ub-RhoMP) | [1] |
| OTUB2-COV-1 | Covalent | OTUB2 | IC50: 15.4 µM (2.5h incubation) | Biochemical | [5] |
Note: The potency of this compound is reported as a dissociation constant (Kd), which measures binding affinity, while the potency of LN5P45 and OTUB2-COV-1 is reported as the half-maximal inhibitory concentration (IC50), which measures functional inhibition.
Key Signaling Pathways Involving OTUB2
Understanding the signaling context of OTUB2 is essential for interpreting the effects of its inhibition. OTUB2 has been shown to modulate several critical pathways implicated in cancer and other diseases.
Experimental Protocols
Detailed below are representative protocols for validating the inhibitory effect of compounds like this compound on OTUB2.
Biochemical Deubiquitinase (DUB) Activity Assay
This assay quantitatively measures the enzymatic activity of OTUB2 and its inhibition by a test compound in a purified system.
References
- 1. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liverpool.ac.uk [liverpool.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Comparing the efficacy of Otub2-IN-1 with other OTUB2 inhibitors
A Comprehensive Comparison of Otub2-IN-1 and Other OTUB2 Inhibitors for Researchers
For researchers and professionals in drug development, the deubiquitinase Otubain 2 (OTUB2) has emerged as a compelling therapeutic target in various diseases, including cancer. Its role in key signaling pathways necessitates the development of potent and selective inhibitors. This guide provides a detailed comparison of this compound with other known OTUB2 inhibitors, supported by available experimental data, to aid in the selection of appropriate chemical tools for research.
Efficacy of OTUB2 Inhibitors: A Quantitative Comparison
The following table summarizes the quantitative efficacy data for this compound and other compounds that have been evaluated for their inhibitory activity against OTUB2. It is important to note that many compounds identified as OTUB2 inhibitors are non-selective and target multiple deubiquitinases (DUBs).
| Inhibitor | Type | Target(s) | Efficacy Metric | Value | Reference(s) |
| This compound | Specific | OTUB2 | Kd | ~12 µM | [No specific citation found for this value] |
| LN5P45 | Covalent, Irreversible | OTUB2 | IC50 | 2.3 µM | [1][2] |
| OTUB2-COV-1 | Covalent, Irreversible | OTUB2 | IC50 | 31.5 µM (30 min incubation)15.4 µM (2.5 hr incubation) | [3] |
| PR-619 | Broad-spectrum, Reversible | Multiple DUBs | EC50 | 1-20 µM (cell-free assay for various DUBs) | [4][5] |
| ML364 | Selective | USP2 | IC50 | 1.1 µM (for USP2) | [6][7][8] |
| HBX 41108 | Selective | USP7 | IC50 | 424 nM (for USP7) | [9] |
| b-AP15 | Broad-spectrum | USP14, UCHL5 | IC50 | 2.1 - 16.8 µM (for 19S RP DUB activity) | [10][11][12] |
| WP1130 (Degrasyn) | Broad-spectrum | USP9x, USP5, USP14, UCH37 | IC50 | 1.8 µM (for Bcr-Abl in K562 cells) | [13][14][15][16] |
| LDN-57444 | Selective | UCH-L1, UCH-L3 | IC50 | 0.88 µM (for UCH-L1)25 µM (for UCH-L3) | [17][18][19][20] |
Note: The efficacy of covalent inhibitors can be time-dependent. For many of the broad-spectrum inhibitors, specific IC50 values against OTUB2 are not available in the public domain, and the provided values are for their primary targets.
Key Experimental Protocols
The evaluation of OTUB2 inhibitor efficacy typically involves in vitro deubiquitinase activity assays and cell-based assays to confirm target engagement and cellular effects.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay measures the enzymatic activity of purified OTUB2 in the presence of an inhibitor.
Objective: To determine the IC50 value of a test compound against OTUB2.
Materials:
-
Recombinant human OTUB2 protein
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (inhibitor) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DUB assay buffer.
-
In a 96-well plate, add the recombinant OTUB2 enzyme to each well, except for the negative control.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Ubiquitin-AMC) to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm for AMC) over time using a fluorescence plate reader.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In-Cell Target Engagement Assay using Activity-Based Probes
This method confirms that the inhibitor can bind to and inhibit OTUB2 within a cellular context.[2]
Objective: To assess the ability of a compound to inhibit endogenous OTUB2 in living cells.
Materials:
-
Cell line expressing OTUB2 (e.g., HEK293T)
-
Test compound (inhibitor)
-
Activity-based probe (e.g., Rhodamine-Ubiquitin-propargylamide, Rho-Ub-PA)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody against OTUB2 or a tag (if using overexpressed, tagged protein)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specific duration (e.g., 4 hours).
-
Harvest and lyse the cells.
-
Incubate the cell lysates with the activity-based probe (e.g., Rho-Ub-PA) to label active DUBs.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled OTUB2 using in-gel fluorescence scanning.
-
Perform a Western blot using an anti-OTUB2 antibody to confirm the protein levels.
-
A decrease in the fluorescent signal corresponding to the molecular weight of OTUB2 indicates target engagement and inhibition by the compound.
Visualizing OTUB2's Role: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key aspects of OTUB2 function and the workflow for inhibitor screening.
Caption: OTUB2's role in key oncogenic signaling pathways.
Caption: A typical workflow for OTUB2 inhibitor screening and characterization.
Concluding Remarks
The landscape of OTUB2 inhibitors is rapidly evolving. While this compound is a valuable tool, newer compounds like LN5P45 demonstrate improved potency and covalent binding, offering advantages for specific research applications. The choice of inhibitor will depend on the experimental context, including the desired specificity, mechanism of action (reversible vs. irreversible), and whether the studies are in vitro or in a cellular environment. The provided data and protocols serve as a foundational guide for researchers to navigate the selection and application of these important chemical probes in the study of OTUB2 biology and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorbyt.com [biorbyt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeted inhibition of the deubiquitinating enzymes, USP14 and UCHL5, induces proteotoxic stress and apoptosis in Waldenström macroglobulinaemia tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ubpbio.com [ubpbio.com]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. caymanchem.com [caymanchem.com]
- 20. ubpbio.com [ubpbio.com]
OTUB2 Inhibitor LN5P45: A Comparative Guide to Deubiquitinating Enzyme Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the OTUB2 inhibitor LN5P45's selectivity against other deubiquitinating enzymes (DUBs), supported by experimental data and protocols. As no specific inhibitor named "Otub2-IN-1" was identified in the public domain, this guide focuses on the well-characterized inhibitor, LN5P45.
Selectivity Profile of LN5P45
The in vitro selectivity of LN5P45, a potent and selective small-molecule inhibitor of OTUB2, has been evaluated against a panel of other DUBs.[1] The inhibitor demonstrates a significant preference for OTUB2 over other tested enzymes, including those from the same OTU family and other DUB families.[1]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of LN5P45 against various DUBs, highlighting its selectivity for OTUB2.
| Deubiquitinating Enzyme | Family | IC50 (µM) | Selectivity (fold vs. OTUB2) |
| OTUB2 | OTU | ~2.8 | 1 |
| OTUB1 | OTU | >150 | >53 |
| OTUD1 | OTU | >150 | >53 |
| OTUD2 | OTU | >150 | >53 |
| OTUD3 | OTU | 56 | ~20 |
| OTUD6B | OTU | >150 | >53 |
| Cezanne | OTU | >150 | >53 |
| UCHL1 | UCH | >100 | >35 |
| USP16 | USP | >100 | >35 |
Data sourced from a study on the development of LN5P45.[1] The IC50 for OTUB2 is an approximate value derived from the provided data indicating that LN5P45 is about 20-fold more potent towards OTUB2 than OTUD3.
Experimental Protocols
The determination of the selectivity profile of LN5P45 involved the following key experimental methodologies:
In Vitro DUB Inhibition Assay
The inhibitory potency of LN5P45 against a panel of recombinant human DUBs was assessed using a biochemical enzyme activity assay.[1]
-
Enzyme and Substrate: Recombinant human DUBs were used. The enzymatic activity was measured using a fluorogenic substrate, such as ubiquitin-rhodamine-morpholine (UbRhoMP).[2]
-
Incubation: The DUB enzymes were pre-incubated with serial dilutions of the inhibitor (LN5P45) for a defined period (e.g., 2.5 hours) to allow for potential covalent bond formation.[2]
-
Activity Measurement: Following incubation with the inhibitor, the fluorogenic substrate was added to the reaction. The fluorescence intensity was monitored over time to measure the rate of substrate cleavage.
-
Data Analysis: The percentage of inhibition was calculated by comparing the activity in the presence of the inhibitor to controls (e.g., DMSO as a negative control and a pan-DUB inhibitor like N-ethylmaleimide as a positive control). IC50 values were then determined from the dose-response curves.[2]
Cellular Target Engagement
To confirm target engagement and selectivity in a cellular context, a DUB probe labeling assay can be employed.[2]
-
Cell Lysis: Cells are lysed to release the proteome.
-
Inhibitor Treatment: The cell lysate is incubated with the inhibitor at various concentrations.
-
Probe Labeling: A broad-spectrum DUB activity-based probe, such as a ubiquitin-based probe with a reactive warhead (e.g., Rhodamine-Ubiquitin-propargylamide), is added to the lysate. This probe covalently binds to the active site of DUBs that are not occupied by the inhibitor.[2]
-
Analysis: The labeled DUBs are visualized by in-gel fluorescence scanning after separation by SDS-PAGE. A decrease in the fluorescence signal for a specific DUB in the inhibitor-treated samples compared to the control indicates successful target engagement by the inhibitor.
Experimental Workflow
Caption: Workflow for determining DUB inhibitor selectivity.
OTUB2 Signaling Pathways
OTUB2 is implicated in several critical signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways provides context for the therapeutic potential of OTUB2 inhibition.
Hippo Signaling Pathway
OTUB2 can promote cancer stem cell traits and metastasis by deubiquitinating and activating the transcriptional co-activators YAP and TAZ, key effectors of the Hippo pathway.[3][4] This activation is independent of the canonical Hippo signaling cascade and is facilitated by the SUMOylation of OTUB2, which allows it to interact with YAP/TAZ.[3]
Caption: OTUB2's role in the Hippo pathway.
NF-κB Signaling Pathway
OTUB2 can activate the NF-κB pathway by deubiquitinating and stabilizing key signaling components.[5] For example, it can remove K48-linked polyubiquitin chains from TRAF6, an E3 ubiquitin ligase, and also lead to increased levels of phosphorylated p65, a subunit of the NF-κB transcription factor.[5][6] This activation of NF-κB signaling can promote cancer progression by inducing the expression of anti-apoptotic genes.[6]
Caption: OTUB2's involvement in NF-κB signaling.
AKT/mTOR Signaling Pathway
In non-small cell lung cancer, OTUB2 has been shown to activate the AKT/mTOR pathway.[7][8] It achieves this by deubiquitinating and stabilizing the splicing factor U2AF2.[5][7] The stabilization of U2AF2 leads to the activation of AKT and mTOR, promoting the Warburg effect and tumorigenesis.[5][7]
Caption: OTUB2's role in the AKT/mTOR pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Hippo signaling pathway by deubiquitinating enzymes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTUB2 promotes cancer metastasis via Hippo independent activation of YAP and TAZ, Zhang et al. - Mendeley Data [data.mendeley.com]
- 5. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Novel Approach to Cancer Immunotherapy: A Comparative Analysis of Otub2-IN-1 for PD-L1 Modulation
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Otub2-IN-1, a novel inhibitor of the deubiquitinase Otubain-2 (Otub2), against other methods for modulating Programmed Death-Ligand 1 (PD-L1) levels. This document synthesizes experimental data to objectively evaluate the performance of this compound and offers detailed protocols for key validation experiments.
Executive Summary
Cancer immunotherapy has been revolutionized by targeting the PD-1/PD-L1 immune checkpoint axis. The expression of PD-L1 on tumor cells allows them to evade immune surveillance by binding to PD-1 on cytotoxic T lymphocytes (CTLs), leading to T-cell exhaustion. A key strategy to enhance anti-tumor immunity is to reduce PD-L1 levels on cancer cells. Otub2 has been identified as a critical deubiquitinase that stabilizes PD-L1 by removing K48-linked polyubiquitin chains, thereby preventing its proteasomal degradation.[1][2] this compound is a specific small-molecule inhibitor of Otub2's deubiquitinase activity that has been shown to effectively decrease PD-L1 protein expression in tumor cells in a dose-dependent manner.[3][4][5] This leads to reduced tumor growth by promoting robust intra-tumoral infiltration of CTLs.[3][6] This guide will compare the efficacy and mechanism of this compound with other known modulators of PD-L1, supported by experimental data and detailed methodologies.
Comparative Analysis of PD-L1 Modulators
The regulation of PD-L1 expression is a complex process involving various enzymes. Besides Otub2, other deubiquitinases (DUBs) such as OTUB1, COP9 signalosome 5 (CSN5), and Ubiquitin-Specific Peptidases (USPs) like USP9X and USP22 have been implicated in stabilizing PD-L1.[7][8][9][10][11][12] The following tables summarize the quantitative data for this compound and compare it with inhibitors of these alternative DUBs.
In Vitro Efficacy of Deubiquitinase Inhibitors on PD-L1 Levels
| Inhibitor | Target DUB | Cell Lines | Effective Concentration | Key Findings |
| This compound | Otub2 | NCI-H358, SK-MES-1, NCI-H226, B16-F10 | 0-40 µM | Dose-dependent reduction of PD-L1 protein levels.[3] |
| Curcumin | CSN5 | Breast, colon, lung cancer, and melanoma cell lines | Dose-dependent | Inhibits TNF-α-induced PD-L1 stabilization.[13][14] |
| WP1130 | USP9X, USP5, USP14, UCH37 | HN4, HN30 (Oral Squamous Cell Carcinoma) | Not specified | Reduced PD-L1 protein half-life.[8][15] |
| P5091 | USP7 | Lewis tumor cells | Not specified | Upregulates PD-L1 expression; synergistic anti-cancer effect when combined with anti-PD-1.[16] |
In Vivo Performance of PD-L1 Modulating Agents
| Compound | Target | Animal Model | Dosing Regimen | Outcome |
| This compound | Otub2 | C57BL/6 mice with B16-F10 melanoma cells | 20 mg/kg, i.p., daily for 5 days | Reduced tumor growth and enhanced CTL infiltration.[3] |
| Curcumin | CSN5 | Mouse model | Not specified | Enhanced therapeutic efficacy of anti-CTLA4 therapy.[14] |
| OTUB1 Knockdown | OTUB1 | Mouse model | Not specified | Inhibited tumor growth and enhanced antitumor immunity.[9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular pathway of Otub2-mediated PD-L1 stabilization and a typical experimental workflow to validate the effect of this compound.
Caption: Otub2-mediated stabilization of PD-L1 and the inhibitory action of this compound.
Caption: Experimental workflow for validating the effect of this compound on PD-L1 levels.
Detailed Experimental Protocols
Western Blot for PD-L1 and Ubiquitination Status
Objective: To determine the effect of this compound on the total protein levels of PD-L1 and its ubiquitination status.
Materials:
-
Tumor cell lines (e.g., NCI-H358, SK-MES-1)
-
This compound (various concentrations)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-PD-L1, anti-Otub2, anti-K48-linkage specific Polyubiquitin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed tumor cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24-48 hours.
-
Lyse the cells in ice-cold RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.[17][18]
Flow Cytometry for Cell Surface PD-L1 Expression
Objective: To quantify the levels of PD-L1 expressed on the surface of tumor cells following treatment with this compound.
Materials:
-
Tumor cell lines
-
This compound
-
PE-conjugated anti-human PD-L1 antibody
-
PE-conjugated isotype control antibody
-
FACS buffer (PBS with 2% FBS)
Protocol:
-
Treat tumor cells with this compound as described for the Western blot.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with PE-conjugated anti-PD-L1 antibody or isotype control for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer. The mean fluorescence intensity (MFI) will be used to quantify surface PD-L1 expression.[19][20][21][22][23]
Co-Immunoprecipitation (Co-IP) of Otub2 and PD-L1
Objective: To confirm the interaction between Otub2 and PD-L1 and to assess if this compound disrupts this interaction.
Materials:
-
Tumor cell lysate
-
Anti-Otub2 antibody or anti-PD-L1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer and elution buffer
Protocol:
-
Lyse cells treated with or without this compound.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot using antibodies against Otub2 and PD-L1.[24][25]
Conclusion
This compound presents a promising and specific mechanism for downregulating PD-L1 on tumor cells. By inhibiting the deubiquitinase activity of Otub2, this compound leads to the degradation of PD-L1, thereby enhancing the susceptibility of cancer cells to immune-mediated destruction. The experimental data, when compared to other DUB inhibitors, suggests that targeting Otub2 is a viable and potent strategy for cancer immunotherapy. The detailed protocols provided herein offer a robust framework for researchers to independently validate and further explore the therapeutic potential of this compound.
References
- 1. Pharmaceutical targeting of OTUB2 sensitizes tumors to cytotoxic T cells via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Deubiquitination and Stabilization of PD-L1 by CSN5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deubiquitination and stabilization of programmed cell death ligand 1 by ubiquitin‐specific peptidase 9, X‐linked in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deubiquitinating enzyme OTUB1 promotes cancer cell immunosuppression via preventing ER-associated degradation of immune checkpoint protein PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emerging therapeutic frontiers in cancer: insights into posttranslational modifications of PD-1/PD-L1 and regulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging role of ubiquitination/deubiquitination modification of PD-1/PD-L1 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deubiquitination and Stabilization of PD-L1 by CSN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The deubiquitinase USP9X regulates RIT1 protein abundance and oncogenic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging Role of Ubiquitination in the Regulation of PD-1/PD-L1 in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nacalai.com [nacalai.com]
- 18. origene.com [origene.com]
- 19. abcam.com [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. Flow cytometry detection of cell type-specific expression of programmed death receptor ligand-1 (PD-L1) in colorectal cancer specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow Cytometry Analysis of Surface PD-L1 Expression Induced by IFNγ and Romidepsin in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 25. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Otub2-IN-1 and Checkpoint Inhibitors in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with novel mechanisms of action continually being explored to overcome the limitations of existing treatments. This guide provides a comparative analysis of a promising new agent, Otub2-IN-1, and established checkpoint inhibitors, focusing on their distinct mechanisms, preclinical efficacy, and effects on the tumor microenvironment.
Executive Summary
This report details a head-to-head comparison of this compound, a small molecule inhibitor of the deubiquitinase OTUB2, and conventional checkpoint inhibitors that target the PD-1/PD-L1 and CTLA-4 pathways. While both therapeutic strategies aim to reinvigorate the anti-tumor immune response, they achieve this through fundamentally different molecular mechanisms. Checkpoint inhibitors function as monoclonal antibodies that block extracellular immune checkpoint interactions. In contrast, this compound acts intracellularly to modulate the stability of PD-L1, a key immune-suppressive ligand. This guide presents available preclinical data, experimental methodologies, and visualizes the distinct signaling pathways to aid researchers in understanding the potential of these therapies.
Mechanism of Action
This compound: Targeting Intracellular PD-L1 Stability
This compound is a specific inhibitor of Otubain 2 (OTUB2), a deubiquitinating enzyme.[1] Mechanistically, OTUB2 directly interacts with the programmed death-ligand 1 (PD-L1) protein and removes ubiquitin chains, thereby preventing its degradation.[2][3] By inhibiting OTUB2, this compound promotes the ubiquitination and subsequent proteasomal degradation of PD-L1 within the tumor cell.[2] This reduction in cell surface PD-L1 expression diminishes the "off" signal sent to cytotoxic T lymphocytes (CTLs), making the cancer cells more susceptible to immune attack.[2][4]
Checkpoint Inhibitors: Blocking Extracellular Immune Checkpoints
Immune checkpoint inhibitors are monoclonal antibodies that disrupt the interactions between inhibitory receptors on T-cells and their ligands on tumor cells or antigen-presenting cells (APCs).[2]
-
PD-1/PD-L1 Inhibitors: These antibodies bind to either the PD-1 receptor on T-cells or the PD-L1 ligand on tumor cells, preventing their interaction. This blockade removes the inhibitory signal that would otherwise suppress T-cell activation and effector function.[2]
-
CTLA-4 Inhibitors: These antibodies target the CTLA-4 receptor on T-cells, preventing it from binding to its ligands (CD80/CD86) on APCs. By blocking this interaction, CTLA-4 inhibitors promote the initial activation and proliferation of T-cells.[2]
Data Presentation: Preclinical Efficacy and Immunomodulatory Effects
The following tables summarize the available preclinical data for this compound and representative checkpoint inhibitors. It is important to note that direct comparative studies are limited, and the presented data is compiled from various independent preclinical investigations.
| Therapeutic Agent | Target | IC50/EC50/KD | In Vivo Efficacy (Tumor Growth Inhibition) | Effect on Immune Cells |
| This compound | OTUB2 | KD: ~12 µM[1] | Suppressed tumor growth in multiple cancer models.[2][3] Knockdown of OTUB2 reduced MC38 tumor growth, an effect reversed by CD8+ T-cell depletion.[2][3] Significantly reduced the growth of PD-L1-overexpressing tumors.[2] | Promotes robust intra-tumor infiltration of cytotoxic T lymphocytes (CTLs).[1] |
| Pembrolizumab | PD-1 | IC50: ~0.1–0.3 nM (PD-L1), ~0.5–0.9 nM (PD-L2)[4] | Preclinical studies have shown tumor growth suppression.[5] | Expands the presence of CD8+ T-cells in tumors.[6] |
| Nivolumab | PD-1 | EC50: 0.64 nM[7] | Trend towards decreased tumor growth at 10 mg/kg in an EMT6 mouse model, though not statistically significant in one study.[7][8] | Increases the CD8+ to Treg ratio. |
| Ipilimumab | CTLA-4 | EC50: 0.2 µg/ml[7] | Combination with anti-PD-1 therapy showed synergistic antitumor activity in mouse models. | Expands the presence of CD4+ effector T-cells.[6] |
Toxicity Profiles
| Therapeutic Class | Common Adverse Events |
| This compound | Limited data available. One study in a chronic kidney disease mouse model indicated no effect on metabolic parameters. Further dedicated toxicology studies are needed. |
| Checkpoint Inhibitors (Anti-PD-1/PD-L1 & Anti-CTLA-4) | Immune-related adverse events (irAEs) are common and can affect any organ system. The most frequent include: - Skin: Rash, pruritus - Gastrointestinal: Diarrhea, colitis - Endocrine: Hypothyroidism, hyperthyroidism, hypophysitis - Pulmonary: Pneumonitis - Musculoskeletal: Arthritis |
Experimental Protocols
In Vivo Efficacy Study with this compound
This protocol is based on a representative preclinical study.
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Implantation: Subcutaneous injection of a syngeneic tumor cell line (e.g., B16-F10 or LL/2 cells).
-
Treatment Regimen:
-
Compound: this compound
-
Dosage: 20 mg/kg
-
Administration: Intraperitoneal (i.p.) injection
-
Frequency: Daily for five consecutive days.
-
-
Efficacy Assessment: Tumor volume is measured at regular intervals to determine the extent of tumor growth inhibition compared to a vehicle-treated control group.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the infiltration and activation status of immune cell populations (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry or immunohistochemistry.
In Vitro T-cell Activation Assay for Checkpoint Inhibitors
This is a general protocol to assess the ability of checkpoint inhibitors to enhance T-cell activation.
-
Cell Culture: Co-culture of human peripheral blood mononuclear cells (PBMCs) or purified T-cells with a human tumor cell line expressing the relevant ligand (e.g., PD-L1).
-
T-cell Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor (TCR) activation.
-
Treatment: The co-culture is treated with various concentrations of the checkpoint inhibitor antibody (e.g., anti-PD-1 or anti-CTLA-4) or an isotype control antibody.
-
Readouts:
-
T-cell Proliferation: Assessed by CFSE or similar dye dilution assays using flow cytometry.
-
Cytokine Production: Measurement of interferon-gamma (IFN-γ) and other relevant cytokines in the culture supernatant by ELISA or cytokine bead array.
-
Tumor Cell Killing: Quantification of tumor cell apoptosis or death using methods like live-cell imaging with caspase 3/7 reagents.[1]
-
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmaceutical targeting of OTUB2 sensitizes tumors to cytotoxic T cells via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The deubiquitinase Otub1 controls the activation of CD8 T cells and NK cells by regulating IL-15-mediated priming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OTUB2 Facilitates Tumorigenesis of Gastric Cancer Through Promoting KDM1A-Mediated Stem Cell-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of otubain 2 inhibits liver cancer cell growth by suppressing NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of OTUB2 suppresses colorectal cancer cell growth by regulating β-Catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of Otub2-IN-1 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the on-target cellular activity of Otub2-IN-1, a specific inhibitor of the deubiquitinase Otubain 2 (OTUB2). This guide outlines key experimental approaches, compares this compound with alternative inhibitors, and provides detailed protocols to ensure robust and reliable results.
This compound has emerged as a valuable tool for investigating the cellular functions of OTUB2, a cysteine protease involved in various signaling pathways and implicated in diseases such as cancer.[1][2] This inhibitor has been shown to decrease the expression of Programmed Death-Ligand 1 (PD-L1) in tumor cells, thereby enhancing anti-tumor immunity.[3][4] To rigorously validate the on-target effects of this compound, a multi-pronged experimental approach is recommended, encompassing both biochemical and cellular assays.
Comparative Analysis of Otub2 Inhibitors
A critical aspect of validating a specific inhibitor is to compare its performance against other available compounds targeting the same enzyme. This provides context for its potency, selectivity, and mechanism of action.
| Inhibitor | Target(s) | Mechanism of Action | Reported Cellular Effects | Key References |
| This compound | OTUB2 (specific) | Covalent inhibitor | Decreases PD-L1 protein expression, reduces YAP and phosphorylated p65 levels.[3][4] | [3],[4] |
| LN5P45 | OTUB2 (specific) | Covalent, reacts with the active-site cysteine. | Induces monoubiquitination of OTUB2 on lysine 31.[5][6] | [5],[6] |
| PR-619 | Pan-DUB inhibitor | Reversible, broad-spectrum | General inhibition of deubiquitinating enzymes.[7] | [7] |
| ML364 | OTUB2 and other DUBs | Covalent | Broadly inhibits DUB activity.[7] | [7] |
| I-BET726 | Bromodomain inhibitor | Indirectly downregulates OTUB2 expression. | Inhibits CRC cell viability by downregulating OTUB2.[8] | [8] |
Experimental Workflow for On-Target Validation
Confirming that the observed cellular phenotype is a direct consequence of this compound's interaction with OTUB2 requires a systematic workflow. This involves demonstrating direct target engagement, assessing the enzymatic activity of OTUB2, and measuring the downstream cellular consequences of inhibition.
Caption: A logical workflow for validating the on-target activity of this compound.
Key Experimental Protocols
Below are detailed methodologies for the crucial experiments outlined in the workflow.
In Vitro Deubiquitinase (DUB) Activity Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant OTUB2.
Protocol:
-
Reagents: Recombinant human OTUB2, fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC), this compound, and a pan-DUB inhibitor (e.g., PR-619) as a positive control.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, incubate recombinant OTUB2 with varying concentrations of this compound or control compounds for 30 minutes at room temperature.[9]
-
Initiate the reaction by adding the ubiquitin-AMC substrate.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of this compound. Compare the IC50 with that of other inhibitors.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to OTUB2 in a cellular context.
Protocol:
-
Cell Culture: Culture cells of interest (e.g., a cancer cell line with known OTUB2 expression) to 80-90% confluency.
-
Treatment: Treat cells with this compound or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and centrifuge to separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction.
-
Western Blot: Analyze the soluble fraction by Western blotting using an antibody specific for OTUB2.
-
Data Analysis: A shift in the melting curve of OTUB2 in the presence of this compound indicates direct target engagement.
Activity-Based Protein Profiling (ABPP)
Objective: To visualize the engagement of this compound with the active form of OTUB2 in cells and assess its selectivity against other DUBs.
Protocol:
-
Probe: Utilize a ubiquitin-based activity probe with a reactive "warhead" (e.g., HA-Ub-VMS or a biotinylated ubiquitin probe) that covalently labels the active site of DUBs.[10][11]
-
Procedure:
-
Treat cells with increasing concentrations of this compound.
-
Lyse the cells and incubate the lysate with the activity-based probe.
-
Separate proteins by SDS-PAGE.
-
Visualize the probe-labeled DUBs by Western blotting against the probe's tag (e.g., HA or streptavidin).
-
-
Data Analysis: A decrease in the signal corresponding to the molecular weight of OTUB2 in the presence of this compound demonstrates target engagement. The lack of signal reduction for other DUBs indicates selectivity.
Western Blot for Substrate Ubiquitination
Objective: To measure the downstream effect of OTUB2 inhibition on the ubiquitination status of its known substrates.
Protocol:
-
Cell Treatment: Treat cells with this compound, a negative control, and a positive control (e.g., a proteasome inhibitor like MG132 to accumulate ubiquitinated proteins).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the substrate of interest (e.g., PD-L1, YAP, or TRAF6).[1][12][13]
-
Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. Also, probe the total cell lysate to assess the total protein levels of the substrate.
-
Data Analysis: An increase in the ubiquitination of the substrate in this compound treated cells compared to the control confirms functional inhibition of OTUB2.
OTUB2 Signaling Pathway
OTUB2 is a deubiquitinase that removes ubiquitin chains from substrate proteins, thereby regulating their stability and function. It is known to cleave K11, K48, and K63-linked polyubiquitin chains.[1][14] By deubiquitinating its substrates, OTUB2 can impact several key signaling pathways.
References
- 1. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. Inhibition of OTUB2 suppresses colorectal cancer cell growth by regulating β-Catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Target Engagement of Deubiquitylating Enzymes Using Activity Probes: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. OTUB2 contributes to vascular calcification in chronic kidney disease via the YAP-mediated transcription of PFKFB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function [frontiersin.org]
A Comparative Analysis of Otub2-IN-1 and Other OTUB2 Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the performance of the OTUB2 inhibitor, Otub2-IN-1, with its counterparts, LN5P45 and COV-1. This guide provides a comprehensive overview of their potency, selectivity, and effects on key signaling pathways, supported by experimental data and detailed methodologies.
Introduction to OTUB2 and its Inhibition
Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin from target proteins, thereby regulating their stability and function.[1][2] Dysregulation of OTUB2 has been implicated in the progression of several diseases, including cancer, making it an attractive therapeutic target.[1] This has led to the development of small molecule inhibitors aimed at modulating its activity. This guide focuses on a comparative analysis of a specific OTUB2 inhibitor, this compound, and two other notable inhibitors, LN5P45 and its predecessor, COV-1.
Comparative Performance of OTUB2 Inhibitors
The development of potent and selective OTUB2 inhibitors is crucial for advancing research and therapeutic applications. This section compares this compound, LN5P45, and COV-1 based on their reported biochemical potency.
| Inhibitor | Parameter | Value | Reference |
| This compound | Kd | ~12 µM | [3] |
| LN5P45 | IC50 | 2.3 µM | [2] |
| OTUB2-COV-1 | IC50 | 31.5 µM (30 min incubation) | |
| 15.4 µM (2.5 h incubation) |
Table 1: Biochemical Potency of OTUB2 Inhibitors. This table summarizes the reported binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values for this compound, LN5P45, and OTUB2-COV-1. Lower values indicate higher potency.
Selectivity Profile of OTUB2 Inhibitors
An ideal inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. The selectivity of LN5P45 has been evaluated against a panel of other deubiquitinases.
LN5P45 Selectivity: LN5P45 was tested against a panel of six DUBs from the OTU family (OTUB1, OTUD1, OTUD2, OTUD3, OTUD6B, and Cezanne) and two DUBs from other families (UCHL1 and USP16). Most of these DUBs were not significantly inhibited by LN5P45 at concentrations up to 150 µM. A slight inhibition was observed for OTUD3 with an IC50 value of 56 µM, making LN5P45 approximately 20-fold more potent for OTUB2.[4]
Impact on Cellular Signaling Pathways
OTUB2 is known to regulate several key signaling pathways implicated in cancer progression, including the Hippo, NF-κB, and AKT/mTOR pathways.[1][5] Inhibition of OTUB2 is therefore expected to modulate these pathways.
This compound:
-
Hippo Pathway: Treatment with this compound (20 mg/kg, i.p., daily for five days) in mice with LL/2 cell xenografts resulted in reduced expression of Yes-associated protein (YAP), a key effector of the Hippo pathway.[3]
-
NF-κB Pathway: In the same study, this compound treatment led to a decrease in the levels of phosphorylated p65, a subunit of the NF-κB complex.[3]
-
AKT/mTOR Pathway: In a separate mouse model with B16-F10 melanoma cells, this compound administration reduced the levels of phosphorylated Akt.[3]
While the effects of LN5P45 and COV-1 on these specific signaling pathways have not been quantitatively reported in a directly comparable manner, their inhibition of OTUB2 suggests they would likely have similar downstream effects.
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the inhibitors.
-
Principle: The assay measures the cleavage of a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine-morpholine (UbRhoMP) or Ubiquitin-AMC, by the DUB enzyme.[2][6] Cleavage of the substrate results in an increase in fluorescence, which is monitored over time.
-
Protocol Outline:
-
Recombinant human OTUB2 is incubated with serial dilutions of the inhibitor compound for a specified period (e.g., 2.5 hours).[2]
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence intensity is measured at regular intervals using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for rhodamine-based substrates).[7]
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rates of positive (e.g., a known pan-DUB inhibitor like N-ethylmaleimide) and negative (DMSO vehicle) controls.[2]
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Competitive Activity-Based Protein Profiling (ABPP)
This cellular assay is used to assess the ability of an inhibitor to engage with its target enzyme within a complex cellular environment.[2][8]
-
Principle: Cells overexpressing the target enzyme (e.g., GFP-OTUB2) are treated with the inhibitor. The remaining active enzyme is then labeled with a fluorescently tagged, activity-based probe that covalently binds to the active site cysteine of DUBs.[2] The extent of target engagement by the inhibitor is inversely proportional to the fluorescence signal from the probe.[8]
-
Protocol Outline:
-
HEK293T cells are transiently transfected to overexpress GFP-OTUB2.
-
The cells are incubated with varying concentrations of the OTUB2 inhibitor or DMSO control for a defined period (e.g., 4 hours).[2]
-
Cells are lysed, and the lysates are incubated with a fluorescently tagged activity-based probe (e.g., Rho-Ub-PA).[2]
-
The labeled proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize the probe-labeled DUBs.
-
The amount of labeled and unlabeled GFP-OTUB2 is further analyzed by immunoblotting with an anti-GFP antibody.[2]
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of an inhibitor to its target protein.
-
Principle: ITC directly measures the heat released or absorbed during a binding event.[9][10] A solution of the inhibitor is titrated into a solution containing the target protein, and the resulting heat changes are measured.
-
Protocol Outline:
-
The protein (OTUB2) and inhibitor (e.g., this compound) solutions are prepared in the same buffer to minimize heats of dilution.[11]
-
The protein solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor are made into the protein solution.
-
The heat change after each injection is measured.
-
The data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental setups discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: OTUB2 signaling network.
References
- 1. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer [thno.org]
- 2. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. amsbio.com [amsbio.com]
- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
A Comparative Analysis of Otub2-IN-1 and Other Deubiquitinase Inhibitors: Binding Affinity and Mechanistic Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of the deubiquitinase (DUB) inhibitor, Otub2-IN-1, with other notable DUB inhibitors. This report summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways influenced by OTUB2.
Deubiquitinating enzymes (DUBs) have emerged as a critical class of drug targets due to their integral role in regulating a vast array of cellular processes, including protein degradation, signal transduction, and DNA damage repair. The dysregulation of DUB activity is implicated in numerous diseases, most notably cancer. Otubain-2 (OTUB2), a member of the ovarian tumor (OTU) family of DUBs, has garnered significant attention as a pro-oncogenic factor. This has spurred the development of specific inhibitors, such as this compound, to probe its function and therapeutic potential.
Comparative Binding Affinity of DUB Inhibitors
The following table provides a summary of the binding affinities (KD or IC50 values) of this compound and a selection of other DUB inhibitors against their respective targets. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target DUB | Binding Affinity | Notes |
| This compound | OTUB2 | KD: ~12 µM[1] | Specific inhibitor of OTUB2. |
| LN5P45 | OTUB2 | IC50: 2.3 µM[2] | Covalent, irreversible inhibitor. |
| COV-1 | OTUB2 | Moderately potent | Covalent inhibitor.[3] |
| P22077 | USP7, USP47 | --- | A known USP7 inhibitor. |
| b-AP15 | USP14, UCHL5 | --- | Inhibits proteasome-associated DUBs. |
| WP1130 | USP9X, USP5, USP14, UCHL5 | --- | Broad-spectrum DUB inhibitor. |
| P5091 | USP7 | --- | Selective USP7 inhibitor. |
| HBX41108 | USP7 | --- | A known USP7 inhibitor. |
Experimental Protocols: Determining Inhibitor Potency
The determination of a DUB inhibitor's binding affinity or inhibitory concentration is crucial for its characterization. A common method employed is a biochemical enzyme activity assay using a fluorogenic substrate.
General Protocol for OTUB2 Inhibition Assay:
This protocol is adapted from the methodology used for the OTUB2 inhibitor LN5P45 and is applicable for determining the IC50 values of similar inhibitors.[3][4]
Materials:
-
Recombinant human OTUB2 protein
-
Fluorogenic ubiquitin substrate (e.g., ubiquitin-rhodamine110)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Positive control (e.g., a known pan-DUB inhibitor like N-ethylmaleimide)
-
Negative control (DMSO)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
A serial dilution of the test inhibitor is prepared in assay buffer.
-
Recombinant OTUB2 enzyme is added to the wells of the assay plate.
-
The diluted inhibitor is then added to the respective wells and incubated with the enzyme for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic ubiquitin substrate to all wells.
-
The fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the DMSO control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
OTUB2 in Cellular Signaling Pathways
OTUB2 plays a multifaceted role in several critical signaling pathways, often promoting oncogenesis by deubiquitinating and stabilizing key regulatory proteins.
OTUB2 in the Hippo and NF-κB Signaling Pathways
OTUB2 has been shown to deubiquitinate and stabilize the transcriptional co-activators YAP and TAZ, central components of the Hippo pathway.[5][6][7] This stabilization prevents their degradation and leads to their nuclear translocation, where they promote the expression of genes involved in cell proliferation and survival. Furthermore, OTUB2 can activate the NF-κB signaling pathway by deubiquitinating TRAF6, leading to the expression of anti-apoptotic genes.[6][8]
Caption: OTUB2's role in Hippo and NF-κB pathways.
The Impact of this compound on the PD-L1 Immune Checkpoint Pathway
A significant finding is the role of OTUB2 in regulating the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1). OTUB2 directly interacts with PD-L1, removing its ubiquitin chains and thereby preventing its degradation.[1] This stabilization of PD-L1 on the surface of tumor cells allows it to bind to the PD-1 receptor on cytotoxic T lymphocytes (CTLs), leading to T-cell exhaustion and enabling the tumor to evade the immune system.
The inhibitor this compound, by blocking the deubiquitinase activity of OTUB2, promotes the degradation of PD-L1.[1] This reduction in surface PD-L1 expression on tumor cells restores the anti-tumor activity of CTLs.
Caption: this compound's effect on PD-L1 pathway.
Conclusion
This compound presents as a valuable tool for investigating the biological functions of OTUB2 and as a potential starting point for the development of novel anti-cancer therapeutics. Its ability to modulate key oncogenic signaling pathways, including the Hippo, NF-κB, and PD-L1 immune checkpoint pathways, underscores the therapeutic promise of targeting this deubiquitinase. The comparative data on binding affinities highlights the ongoing efforts to develop potent and selective DUB inhibitors. Further research focusing on improving the potency and selectivity of OTUB2 inhibitors, along with in-depth preclinical and clinical evaluation, will be crucial in translating these findings into effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Otub2-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Otub2-IN-1, a specific inhibitor of the deubiquitinating enzyme OTUB2.
While the Safety Data Sheet (SDS) for this compound from MedChemExpress states that it is not classified as a hazardous substance or mixture, responsible laboratory practice dictates that all chemical waste should be managed with care to minimize environmental impact and ensure personnel safety.[1] The following guidelines are based on the available safety data and general best practices for laboratory chemical waste disposal.
Key Safety and Handling Information
Prior to disposal, it is crucial to be aware of the handling precautions for this compound. Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling this compound.[1] Ensure work is conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₂O₆S₂ |
| Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
| Hazardous Decomposition Products | Under fire conditions, may decompose and emit toxic fumes.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to hazardous reactions.[1][2]
2. Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste.[2][3]
-
The container should be labeled "this compound Waste" and include the primary investigator's name and lab location.
3. Disposal of Unused Solid Compound:
-
For disposal of the pure, unused solid, collect it in the designated waste container.
-
Avoid generating dust. If necessary, lightly moisten the powder with a compatible solvent (e.g., isopropanol) to prevent it from becoming airborne.
4. Disposal of Solutions:
-
Aqueous solutions of this compound should not be disposed of down the drain.[1]
-
Collect all solutions containing this compound in the designated liquid waste container.
-
If the solvent is flammable (e.g., DMSO), the waste must be managed as flammable waste according to your institution's guidelines.
5. Disposal of Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be placed in the designated solid waste container.
6. Final Disposal:
-
Once the waste container is full (typically no more than 80% capacity), seal it securely.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[4] Follow all internal procedures for waste manifest and pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific chemical hygiene plan and EHS guidelines for definitive procedures. Regulations for chemical waste disposal can vary by location.
References
Personal protective equipment for handling Otub2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Otub2-IN-1, a specific inhibitor of the deubiquitinating enzyme OTUB2. While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a clear disposal plan to support your research and development activities.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on general laboratory safety standards for handling non-hazardous chemical compounds.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes or aerosols. |
| Body Protection | Standard laboratory coat | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required | Recommended if working with large quantities in a poorly ventilated area or if aerosolization is possible. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound from receipt to experimental use is critical for maintaining safety and compound integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and catalog number on the label match the order.
-
Ensure the Safety Data Sheet (SDS) is accessible.
2. Storage:
-
Store the compound in a tightly sealed container.
-
For long-term storage of the solid compound, a temperature of -20°C for up to 3 years is recommended.
-
Stock solutions in DMSO can be stored at -20°C for up to one month.[2]
3. Preparation for Use:
-
All handling of the solid compound should be performed in a well-ventilated area, such as a chemical fume hood.
-
Wear the appropriate PPE as outlined in the table above.
-
To prepare a stock solution, dissolve the compound in a suitable solvent, such as DMSO.[3]
4. Experimental Use:
-
When using this compound in experiments, continue to wear all recommended PPE.
-
Avoid inhalation, and direct contact with skin and eyes.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and maintain a safe laboratory.
-
Unused Compound: Dispose of the solid compound and any solutions in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated chemical waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent before disposal. The rinseate should be collected and disposed of as chemical waste.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
